Ido1-IN-16
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H35BrFN5O2 |
|---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
1-[2-[bis(2-methylpropyl)amino]-5-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]phenyl]-3-propylurea |
InChI |
InChI=1S/C25H35BrFN5O2/c1-6-11-28-25(33)30-22-12-18(7-10-23(22)32(14-16(2)3)15-17(4)5)24(31-34)29-19-8-9-21(27)20(26)13-19/h7-10,12-13,16-17,34H,6,11,14-15H2,1-5H3,(H,29,31)(H2,28,30,33) |
InChI Key |
FDDICYZKIWIRAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1=C(C=CC(=C1)C(=NC2=CC(=C(C=C2)F)Br)NO)N(CC(C)C)CC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Structure-Activity Relationship of Imidazothiazole-Based IDO1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immuno-oncology target due to its role in mediating tumor immune evasion. The enzyme catalyzes the initial and rate-limiting step in tryptophan catabolism, leading to a tryptophan-depleted, kynurenine-enriched microenvironment that suppresses T-cell function and promotes immune tolerance. Consequently, the development of small molecule inhibitors of IDO1 is a major focus of cancer immunotherapy research. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a prominent class of IDO1 inhibitors: the imidazothiazole derivatives. While the specific compound "Ido1-IN-16" was not identifiable in publicly available literature, the imidazothiazole scaffold serves as an excellent case study for understanding the key molecular interactions required for potent IDO1 inhibition. This document details quantitative SAR data, experimental protocols for enzyme and cellular assays, and visual representations of the underlying biological pathways and chemical relationships to aid in the rational design of next-generation IDO1 inhibitors.
Introduction to IDO1 and the Imidazothiazole Scaffold
IDO1 is a heme-containing enzyme that facilitates the oxidative cleavage of L-tryptophan to N-formylkynurenine.[1] This process is a key mechanism by which tumors escape immune surveillance.[2] The active site of IDO1 contains a hydrophobic pocket (Pocket A) and a more solvent-exposed pocket (Pocket B).[3] Many early IDO1 inhibitors were designed to interact with the heme iron and Pocket A. However, more recent and potent inhibitors have been developed to also engage with residues in Pocket B, notably Phe226 and Arg231.[3][4]
The imidazothiazole scaffold has been identified as a promising starting point for the development of potent IDO1 inhibitors.[3] These compounds typically feature a core that can coordinate with the heme iron, a substituent that occupies Pocket A, and a variable side chain designed to interact with Pocket B.
Structure-Activity Relationship of Imidazothiazole Derivatives
The inhibitory activity of imidazothiazole-based compounds against IDO1 is highly dependent on the nature and position of substituents on the core scaffold. The following table summarizes the quantitative SAR data for a selection of these derivatives.
| Compound ID | R1 (Pocket A) | R2 (Pocket B Linker) | R3 (Pocket B) | hIDO1 IC50 (µM) | Reference |
| 1 | p-tolyl | - | - | 1.9 | [5] |
| 2 | Benzyl | - | - | >10 | |
| 3 | p-tolyl (as part of imidazothiazole) | - | - | More potent than 2 | [6] |
| 11f | Imidazothiazole core | triazole | 4-fluorophenyl | 0.5 ± 0.04 | |
| 11j | Imidazothiazole core | triazole | 2-naphthyl | 1.1 ± 0.07 | [5] |
| 12g | Imidazothiazole core | amide | cyclopropyl | 0.2 ± 0.01 | [5] |
| 17g | Imidazothiazole core | urea | 4-cyanophenyl | Comparable to epacadostat | [3] |
Key SAR Insights:
-
Pocket A Occupancy: A hydrophobic group, such as a p-tolyl or a substituted phenyl ring, is generally favored for interaction within the hydrophobic Pocket A.
-
Heme Coordination: The nitrogen atoms within the imidazothiazole core are crucial for coordinating with the heme iron in the active site. The basicity of these nitrogens can influence binding affinity.[6]
-
Pocket B Interaction: The introduction of a linker (e.g., triazole, amide, urea) and a suitable substituent to interact with Pocket B is critical for achieving high potency.
-
Induced Fit: Potent inhibitors can induce a conformational change in the enzyme, particularly involving residues Phe226 and Arg231 in Pocket B, leading to enhanced binding.[3][4]
-
Substituent Effects in Pocket B: The nature of the R3 substituent significantly impacts activity. For instance, the cyclopropyl group in compound 12g and the cyano group in 17g lead to potent inhibition, likely through favorable interactions with Arg231.[3][5]
Experimental Protocols
Recombinant Human IDO1 (rhIDO1) Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified rhIDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Plate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of rhIDO1 in IDO1 Assay Buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Mixture: To each well of a 96-well plate, add the following in order:
-
IDO1 Assay Buffer
-
Test compound solution (or vehicle for control)
-
A mixture of L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
-
Initiation: Initiate the enzymatic reaction by adding the rhIDO1 solution to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes).
-
Termination: Stop the reaction by adding TCA to each well.
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Color Development: Add Ehrlich's Reagent to each well and incubate at room temperature for 10 minutes to allow for color development.
-
Measurement: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SK-OV-3, HeLa)
-
Cell culture medium
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test compounds
-
Reagents for kynurenine detection (as in the enzyme assay)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ for 24-48 hours to induce IDO1 expression.
-
Compound Treatment: Remove the IFN-γ containing medium and add fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the cells for a further 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the kynurenine concentration in the supernatant using the TCA and Ehrlich's Reagent method described in the enzyme assay.
-
Data Analysis: Determine the IC50 values as described for the enzyme assay.
Mandatory Visualizations
IDO1 Signaling Pathway
Caption: The IDO1-mediated kynurenine pathway leading to immune suppression.
Structure-Activity Relationship of Imidazothiazole IDO1 Inhibitors
Caption: Key structural features of imidazothiazole inhibitors influencing IDO1 activity.
Conclusion
The imidazothiazole scaffold represents a versatile platform for the design of potent and selective IDO1 inhibitors. The structure-activity relationships discussed in this guide highlight the importance of a multi-pronged approach to inhibitor design, targeting not only the heme iron and the hydrophobic Pocket A but also engaging in specific interactions within Pocket B to achieve high potency. The detailed experimental protocols provided herein offer a standardized framework for the evaluation of novel IDO1 inhibitors. The continued exploration of SAR within this and other chemical series, guided by structural biology and robust biochemical and cellular assays, will be crucial for the development of clinically successful IDO1-targeted cancer immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. Synthesis, Docking and Biological Evaluation of a Novel Class of Imidazothiazoles as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity and Therapeutic Targeting of Ido1-IN-16: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ido1-IN-16 is a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine pathway of tryptophan metabolism. Upregulation of IDO1 is a key mechanism of immune evasion in various cancers, making it a compelling target for cancer immunotherapy. This technical guide provides a comprehensive overview of the biological activity of this compound, its molecular target, and the experimental methodologies used for its characterization. Quantitative data are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound and its potential therapeutic applications.
Introduction to IDO1 and its Role in Immuno-oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, the expression of IDO1 is often upregulated, leading to two primary immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs). By creating an immunosuppressive milieu, IDO1 allows tumor cells to evade immune surveillance and destruction. Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy, with the potential to restore anti-tumor immune responses.
This compound: A Potent Holo-IDO1 Inhibitor
This compound is a small molecule inhibitor specifically designed to target the holo-form of the IDO1 enzyme (the form that contains its heme cofactor). Its primary biological activity is the direct inhibition of the enzymatic function of IDO1, thereby preventing the catabolism of tryptophan.
Quantitative Biological Activity
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) value.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Holo-IDO1 | Enzymatic Assay | 127[1][2][3][4] |
Mechanism of Action and Targeting
This compound functions by interacting with the holo-form of the IDO1 enzyme. While the precise binding mode is proprietary, its inhibitory action restores the local concentration of tryptophan and reduces the production of immunosuppressive kynurenine metabolites within the tumor microenvironment. This, in turn, is hypothesized to enhance the activity of tumor-infiltrating T-cells and render the tumor more susceptible to immune-mediated clearance.
Interestingly, the discovery of this compound was part of a broader drug discovery effort that, through a scaffold hopping approach, led to the unexpected identification of a novel class of IDO1 inhibitors. These related compounds were found to target the apo-form of IDO1 (the form lacking the heme cofactor) by displacing the heme group. This dual-targeting strategy within the same chemical series highlights the potential for developing IDO1 inhibitors with diverse mechanisms of action.
Visualizing the IDO1 Pathway and Inhibition
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the mechanism of its inhibition.
References
The Role of Ido1-IN-16 in Tryptophan Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical, heme-containing enzyme that serves as the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism. This pathway is responsible for the degradation of the majority of dietary tryptophan not utilized for protein synthesis. The activity of IDO1 has profound implications in immunology, particularly in the context of cancer and autoimmune diseases. By catabolizing tryptophan, IDO1 creates a local microenvironment depleted of this essential amino acid, which can lead to the suppression of T-cell proliferation and function. Furthermore, the downstream metabolites of the kynurenine pathway, such as kynurenine itself, can act as signaling molecules that promote immune tolerance.[1][2][3] This dual mechanism of tryptophan depletion and production of immunomodulatory catabolites makes IDO1 a key player in tumor immune evasion.[2][4]
Tryptophan Metabolism and the Kynurenine Pathway
Tryptophan, an essential amino acid, is metabolized through several pathways, with the kynurenine pathway being the most prominent. This pathway is initiated by the enzymatic conversion of L-tryptophan to N-formylkynurenine, a reaction catalyzed by either tryptophan 2,3-dioxygenase (TDO) primarily in the liver, or by indoleamine 2,3-dioxygenases (IDO1 and IDO2) in various tissues and immune cells.[1] N-formylkynurenine is subsequently converted to kynurenine, which can then be further metabolized into several bioactive molecules, including kynurenic acid, quinolinic acid, and picolinic acid, before ultimately leading to the production of NAD+.
The expression of IDO1 is typically low in normal tissues but can be significantly upregulated by pro-inflammatory stimuli, most notably interferon-gamma (IFN-γ).[1][2] This induction of IDO1 in the tumor microenvironment or during chronic inflammation is a key mechanism of immune escape.
// Nodes TRP [label="L-Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"]; NFK [label="N-Formylkynurenine", fillcolor="#F1F3F4", fontcolor="#202124"]; KYN [label="Kynurenine", fillcolor="#F1F3F4", fontcolor="#202124"]; KYNA [label="Kynurenic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; AA [label="Anthranilic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; HK [label="3-Hydroxykynurenine", fillcolor="#F1F3F4", fontcolor="#202124"]; XANA [label="Xanthurenic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; HAA [label="3-Hydroxyanthranilic\nAcid", fillcolor="#F1F3F4", fontcolor="#202124"]; QUIN [label="Quinolinic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; NAD [label="NAD+", fillcolor="#F1F3F4", fontcolor="#202124"];
// Enzymes and Inhibitor IDO1 [label="IDO1", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TDO [label="TDO", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; AFMID [label="Arylformamidase", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; KAT [label="KATs", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; KMO [label="KMO", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; KYNU [label="KYNU", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; HAAO [label="HAAO", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; QPRT [label="QPRT", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Ido1-IN-16", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", peripheries=2];
// Edges TRP -> NFK [label="O2", arrowhead=vee]; NFK -> KYN [arrowhead=vee]; KYN -> KYNA [arrowhead=vee]; KYN -> AA [arrowhead=vee]; KYN -> HK [arrowhead=vee]; HK -> XANA [arrowhead=vee]; HK -> HAA [arrowhead=vee]; HAA -> QUIN [arrowhead=vee]; QUIN -> NAD [label="...", arrowhead=vee];
// Enzyme-Reaction associations {rank=same; TRP; IDO1; TDO} IDO1 -> NFK [style=dashed, arrowhead=none]; TDO -> NFK [style=dashed, arrowhead=none]; AFMID -> KYN [style=dashed, arrowhead=none]; KAT -> KYNA [style=dashed, arrowhead=none]; KMO -> HK [style=dashed, arrowhead=none]; KYNU -> AA [style=dashed, arrowhead=none]; KYNU -> HAA [style=dashed, arrowhead=none]; KAT -> XANA [style=dashed, arrowhead=none]; HAAO -> QUIN [style=dashed, arrowhead=none]; QPRT -> NAD [style=dashed, arrowhead=none];
// Inhibitor action Inhibitor -> IDO1 [arrowhead=tee, color="#EA4335", style=bold]; } The Kynurenine Pathway of Tryptophan Metabolism.
Quantitative Data on IDO1 Inhibition
While specific quantitative data such as IC50 and Ki values for this compound are not publicly available, the tables below provide a framework for how such data would be presented. For context, representative data for other well-characterized IDO1 inhibitors are included.
Table 1: In Vitro Enzymatic Inhibition of IDO1
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Mechanism of Inhibition | Reference |
| This compound | Human IDO1 | Enzymatic | Data not available | Data not available | Data not available | - |
| Epacadostat | Human IDO1 | Enzymatic | ~70 | - | Competitive | [7] |
| BMS-986205 | Human IDO1 | Enzymatic | - | - | Irreversible | [8][9] |
Table 2: Cell-Based Inhibition of IDO1 Activity
| Compound | Cell Line | Assay Type | IC50 (nM) | Effect on Kynurenine Levels | Reference |
| This compound | HeLa / SK-OV-3 | Kynurenine Measurement | Data not available | Data not available | - |
| Epacadostat | SK-OV-3 | Kynurenine Measurement | ~15.3 | Dose-dependent decrease | [8][9] |
| BMS-986205 | SK-OV-3 | Kynurenine Measurement | ~9.5 | Dose-dependent decrease | [8][9] |
Experimental Protocols
The characterization of an IDO1 inhibitor like this compound involves a series of in vitro enzymatic and cell-based assays to determine its potency, selectivity, and mechanism of action.
Protocol 1: Recombinant Human IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.
Objective: To determine the IC50 value of this compound against recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reducing agent)
-
Methylene blue (electron carrier)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA) (to stop the reaction)
-
p-Dimethylaminobenzaldehyde (p-DMAB) in acetic acid (for kynurenine detection)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the recombinant IDO1 enzyme to the reaction mixture.
-
Add serial dilutions of this compound or a vehicle control to the wells of the 96-well plate.
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add p-DMAB solution.
-
Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_reagents [label="Prepare Reaction Buffer,\nEnzyme, Substrate, and\nthis compound dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; add_reagents [label="Add Reaction Mix and\nthis compound to 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; initiate_reaction [label="Initiate reaction with\nL-Tryptophan", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; stop_reaction [label="Stop reaction with TCA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrolyze [label="Hydrolyze N-formylkynurenine\nto Kynurenine (50°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; centrifuge [label="Centrifuge", fillcolor="#F1F3F4", fontcolor="#202124"]; detect [label="Add p-DMAB and measure\nabsorbance at 480 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Calculate % Inhibition\nand determine IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prep_reagents; prep_reagents -> add_reagents; add_reagents -> initiate_reaction; initiate_reaction -> incubate; incubate -> stop_reaction; stop_reaction -> hydrolyze; hydrolyze -> centrifuge; centrifuge -> detect; detect -> analyze; analyze -> end; } Workflow for IDO1 Enzymatic Inhibition Assay.
Protocol 2: HeLa Cell-Based IDO1 Activity Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Objective: To determine the cellular IC50 value of this compound.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Human interferon-gamma (IFN-γ)
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (p-DMAB) in acetic acid
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed HeLa cells into a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours.[9][10]
-
Add serial dilutions of this compound or a vehicle control to the cells in fresh medium containing L-tryptophan.
-
Incubate for a further 24-48 hours.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[10]
-
Centrifuge to remove any precipitate.
-
Transfer the supernatant to a new plate and add p-DMAB solution.
-
Measure the absorbance at 480 nm to quantify kynurenine.
-
Calculate the percent inhibition and determine the IC50 value.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed HeLa cells in\n96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; induce_ido1 [label="Induce IDO1 with IFN-γ", fillcolor="#FBBC05", fontcolor="#202124"]; add_inhibitor [label="Add this compound and\nL-Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate for 24-48h", fillcolor="#F1F3F4", fontcolor="#202124"]; collect_supernatant [label="Collect supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrolyze [label="Hydrolyze with TCA", fillcolor="#F1F3F4", fontcolor="#202124"]; detect [label="Add p-DMAB and\nmeasure absorbance", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Calculate IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> seed_cells; seed_cells -> induce_ido1; induce_ido1 -> add_inhibitor; add_inhibitor -> incubate; incubate -> collect_supernatant; collect_supernatant -> hydrolyze; hydrolyze -> detect; detect -> analyze; analyze -> end; } Workflow for HeLa Cell-Based IDO1 Assay.
Conclusion
This compound represents a potential tool for modulating the immunosuppressive effects of IDO1-mediated tryptophan metabolism. While specific data on this compound remains limited in publicly accessible literature, the established methodologies for characterizing IDO1 inhibitors provide a clear path for its evaluation. The enzymatic and cell-based assays detailed in this guide are fundamental for determining the potency and cellular efficacy of this compound, and for advancing our understanding of its therapeutic potential in oncology and other immune-related diseases. Further research and publication of data for specific inhibitors like this compound are crucial for the continued development of this important class of immunomodulatory agents.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A patent review of IDO1 inhibitors for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. An updated patent review of IDO1 inhibitors for cancer (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ido1-IN-16 in Cancer Immunology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein that fosters an immunosuppressive tumor microenvironment, thereby enabling cancer cells to evade immune surveillance. The enzyme's primary function is the catabolism of the essential amino acid L-tryptophan into kynurenine, a process that suppresses effector T-cell function and promotes the activity of regulatory T-cells (Tregs). Consequently, the development of small molecule inhibitors targeting IDO1 is a key strategy in immuno-oncology. This technical guide focuses on Ido1-IN-16 , an inhibitor of the catalytically active, heme-bound form of the enzyme (holo-IDO1). While public domain data on this compound is limited, this document synthesizes the available information and places it within the broader context of IDO1 inhibitor development. It provides a comprehensive overview of the underlying biology, detailed experimental protocols for inhibitor evaluation, and a summary of key quantitative data to guide further research and development efforts in this promising therapeutic area.
The Core Biology of IDO1 in Cancer Immunology
IDO1 is a cytosolic, heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan degradation.[1] Its expression is often low in normal tissues but can be significantly upregulated in the tumor microenvironment by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), which is released by activated T-cells.[1][2]
The immunosuppressive effects of IDO1 are twofold:
-
Tryptophan Depletion: The local depletion of tryptophan starves effector T-cells, which are highly sensitive to its availability, leading to cell cycle arrest and anergy.[1]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively suppresses the immune response by promoting the differentiation and activation of immunosuppressive Tregs and myeloid-derived suppressor cells (MDSCs).[3][4]
A critical aspect of IDO1 biology is the equilibrium between its two forms:
-
Holo-IDO1: The heme-bound, catalytically active form responsible for tryptophan catabolism.
-
Apo-IDO1: The heme-free, catalytically inactive form, which has been shown to possess non-enzymatic signaling functions that can also promote a pro-tumorigenic phenotype.[5][6]
This compound is reported to be an inhibitor of holo-IDO1 , directly targeting the enzymatic activity responsible for creating an immunosuppressive metabolic milieu.
Signaling Pathway and Mechanism of Inhibition
The diagram below illustrates the IDO1 pathway in the tumor microenvironment and highlights the distinction between targeting the holo-enzyme versus the apo-enzyme.
Quantitative Data for this compound
Quantitative data for this compound is sparse in publicly accessible literature. The primary available data point is its enzymatic inhibitory concentration. To provide a useful benchmark, this table includes comparative data for Epacadostat, a well-characterized holo-IDO1 inhibitor.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound (I-1) | Holo-IDO1 | Enzymatic | 127 nM | MedChemExpress |
| Epacadostat | Holo-IDO1 | Enzymatic | 72 nM | [3] |
| Epacadostat | IDO1 | Cell-based (HeLa) | 7.1 nM | [3] |
Note: The difference often observed between enzymatic and cell-based IC50 values can be attributed to factors such as cell permeability, off-target effects, and the different reducing environment within the cell compared to the biochemical assay.[7]
Detailed Experimental Protocols
The following protocols are standardized methodologies for the evaluation of IDO1 inhibitors like this compound.
Holo-IDO1 Enzymatic Inhibition Assay
This protocol determines the direct inhibitory effect of a compound on the catalytically active form of recombinant human IDO1.
Principle: Recombinant IDO1 is kept in its active, reduced (ferrous) state by a reducing system (ascorbic acid and methylene blue). The enzyme converts L-tryptophan to N-formylkynurenine, which is then chemically hydrolyzed to kynurenine. The kynurenine product is detected colorimetrically after reacting with Ehrlich's reagent (p-DMAB).
Materials:
-
Recombinant Human IDO1 (e.g., Sigma-Aldrich SAE0096)
-
IDO1 Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.5
-
L-Tryptophan (Substrate)
-
Ascorbic Acid (Reducing agent)
-
Methylene Blue (Electron carrier)
-
Catalase (To remove H₂O₂)
-
Test Compound (e.g., this compound) dissolved in DMSO
-
Trichloroacetic Acid (TCA) (Reaction stop solution)
-
p-Dimethylaminobenzaldehyde (p-DMAB, Ehrlich's Reagent) in acetic acid
-
96-well microplate
-
Plate reader capable of measuring absorbance at 480 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of L-Tryptophan (e.g., 4 mM) in IDO1 Assay Buffer.
-
Prepare a reaction mixture containing: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[8]
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of test compound dilutions in DMSO (or DMSO for control).
-
Add 50 µL of recombinant IDO1 enzyme diluted in the reaction mixture to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding 50 µL of L-tryptophan solution (final concentration ~400 µM) to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Stop Reaction & Hydrolysis:
-
Terminate the reaction by adding 20 µL of 30% (w/v) TCA.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[8]
-
-
Detection:
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer 100 µL of the supernatant to a new plate.
-
Add 100 µL of 2% (w/v) p-DMAB in acetic acid to each well.
-
Incubate at room temperature for 10 minutes to allow color development.
-
-
Data Analysis:
-
Measure the absorbance at 480 nm.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
Principle: Human cancer cells (e.g., HeLa or SKOV-3) are stimulated with IFN-γ to induce IDO1 expression. These cells then catabolize tryptophan in the culture medium to kynurenine, which is secreted. The amount of kynurenine in the supernatant is measured as an indicator of cellular IDO1 activity.
Materials:
-
HeLa (human cervical cancer) or SKOV-3 (human ovarian cancer) cell line
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Recombinant Human IFN-γ
-
Test Compound (e.g., this compound)
-
Reagents for kynurenine detection (TCA, p-DMAB as in 3.1)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[8]
-
-
Compound Treatment and IDO1 Induction:
-
The next day, replace the medium with fresh medium containing serial dilutions of the test compound.
-
Add IFN-γ to a final concentration of 50-100 ng/mL to all wells except the negative control wells to induce IDO1 expression.[8]
-
-
Incubation:
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Kynurenine Detection:
-
After incubation, carefully collect 140 µL of the cell culture supernatant.
-
Perform the kynurenine detection steps (TCA addition, hydrolysis, p-DMAB reaction, and absorbance reading) as described in steps 5-7 of the enzymatic assay protocol (Section 3.1).
-
-
Data Analysis:
-
Calculate the percent inhibition of kynurenine production at each compound concentration.
-
Determine the cellular EC50 value.
-
In Vivo Tumor Growth Inhibition Study (Syngeneic Mouse Model)
This protocol evaluates the anti-tumor efficacy of an IDO1 inhibitor in an immunocompetent mouse model.
Principle: A murine cancer cell line (e.g., B16F10 melanoma) is implanted into syngeneic mice (C57BL/6). Because the mice are immunocompetent, this model allows for the evaluation of immunomodulatory agents. Tumor growth is monitored over time in vehicle-treated versus compound-treated groups.
Materials:
-
B16F10 murine melanoma cell line[9]
-
C57BL/6 mice (female, 6-8 weeks old)
-
Cell culture medium and reagents for cell preparation
-
Test compound (this compound) formulated for oral gavage or other route of administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Culture B16F10 cells and harvest them during the exponential growth phase.
-
Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1 x 10⁶ cells/mL.
-
Subcutaneously inject 100 µL (1 x 10⁵ cells) into the flank of each C57BL/6 mouse.[10]
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound).
-
-
Compound Administration:
-
Administer this compound and vehicle according to the planned dosing schedule (e.g., once or twice daily by oral gavage).
-
-
Monitoring:
-
Continue to measure tumor volumes and body weights every 2-3 days for the duration of the study (typically 14-21 days).
-
Monitor the overall health of the animals.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size.
-
Excise tumors at the end of the study for weight measurement and further analysis (e.g., pharmacodynamic or immune cell profiling).
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Analyze the data for statistical significance between treatment groups.
-
Experimental and Logical Workflows
The discovery and validation of an IDO1 inhibitor follows a logical progression from in vitro characterization to in vivo efficacy studies.
Conclusion and Future Directions
This compound is an inhibitor of holo-IDO1 with a reported enzymatic IC50 of 127 nM. While detailed preclinical data for this specific molecule are not widely available, its profile as a holo-enzyme inhibitor places it within the first generation of IDO1-targeting strategies, similar to the well-studied compound Epacadostat. The provided protocols offer a robust framework for the comprehensive evaluation of this compound or other novel IDO1 inhibitors, from initial biochemical potency to in vivo anti-tumor efficacy.
Future research on this compound should focus on generating a more complete dataset, including its cellular potency, selectivity against related enzymes like IDO2 and TDO, and its efficacy in syngeneic mouse models, both as a monotherapy and in combination with other immunotherapies. A critical area of investigation will be to understand its effect, if any, on the non-catalytic signaling functions of apo-IDO1, as recent findings suggest that merely inhibiting the holo-enzyme's catalytic activity may be insufficient for optimal therapeutic benefit and could even lead to the stabilization of the pro-tumorigenic apo-form.[5][6] A thorough characterization will be essential to determine the full therapeutic potential of this compound in the complex landscape of cancer immunology.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncology.labcorp.com [oncology.labcorp.com]
- 10. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Ido1-IN-16: An Emerging Tool for Interrogating IDO1 Biology
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has garnered significant attention in the scientific community as a key regulator of immune responses, particularly in the context of oncology. The development of small molecule inhibitors targeting IDO1 has provided researchers with powerful tools to dissect its complex biological functions. This technical guide focuses on Ido1-IN-16 , a research compound identified for its potential to modulate IDO1 activity. While detailed public data on this compound is limited, this document aims to provide a comprehensive overview of the broader context of IDO1 inhibition and the methodologies used to characterize such compounds, serving as a foundational resource for researchers utilizing novel IDO1-targeted tools.
The Role of IDO1 in Tryptophan Metabolism and Immune Regulation
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2] This pathway is crucial for immune homeostasis and is often exploited by tumors to create an immunosuppressive microenvironment.[3][4]
Key functions of IDO1 include:
-
Tryptophan Depletion: IDO1-mediated catabolism of tryptophan in the local microenvironment leads to the depletion of this essential amino acid, which is critical for T-cell proliferation and function.[3][4]
-
Kynurenine Production: The enzymatic activity of IDO1 results in the production of kynurenine and its downstream metabolites.[1][2] These metabolites can act as signaling molecules, promoting the differentiation of regulatory T cells (Tregs) and inducing apoptosis in effector T cells.[3][4]
-
Immune Tolerance: By depleting tryptophan and producing immunosuppressive kynurenines, IDO1 plays a significant role in promoting immune tolerance and allowing tumors to evade immune surveillance.[3][4][5]
The central role of IDO1 in immune escape has made it a compelling target for therapeutic intervention, particularly in combination with other immunotherapies like checkpoint inhibitors.[6][7]
This compound: A Novel Research Probe
This compound is a research chemical with the molecular formula C25H35BrFN5O2. At present, specific quantitative data regarding its biological activity, such as IC50 or EC50 values, and its selectivity profile against other enzymes like IDO2 and tryptophan 2,3-dioxygenase (TDO) are not widely available in the public domain. As a research tool, its primary application would be to investigate the biological consequences of IDO1 inhibition in various experimental systems.
Experimental Protocols for Characterizing IDO1 Inhibitors
To evaluate the efficacy and specificity of a novel IDO1 inhibitor like this compound, a series of well-established in vitro and in vivo assays are typically employed. The following sections outline the general methodologies.
In Vitro Assays
3.1.1. Enzyme Activity Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.
-
Principle: Recombinant human IDO1 is incubated with its substrate, L-tryptophan, in the presence and absence of the test compound. The production of the downstream product, N-formylkynurenine, which is then converted to kynurenine, is measured.
-
Typical Protocol:
-
A reaction mixture is prepared containing potassium phosphate buffer (pH 6.5), L-tryptophan, ascorbic acid, and methylene blue.[8]
-
Recombinant human IDO1 enzyme is added to the mixture.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is incubated at 37°C.
-
The reaction is stopped, typically by the addition of trichloroacetic acid.[9]
-
The concentration of kynurenine is determined by measuring absorbance at 321 nm or by HPLC.[8][9]
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
3.1.2. Cell-Based Assays
Cell-based assays are crucial for determining the ability of a compound to penetrate cell membranes and inhibit IDO1 in a more physiologically relevant context.
-
Principle: A human cell line that expresses IDO1, either endogenously or through induction with interferon-gamma (IFN-γ), is used. The production of kynurenine in the cell culture supernatant is measured following treatment with the inhibitor.
-
Commonly Used Cell Lines: HeLa, SKOV-3, or HEK293 cells overexpressing IDO1.[5][10][11]
-
Typical Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
IDO1 expression is induced by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.[10][12]
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound.
-
After a further incubation period (e.g., 24 hours), the supernatant is collected.[10]
-
The kynurenine concentration in the supernatant is measured using a colorimetric assay (e.g., with p-dimethylaminobenzaldehyde) or by LC-MS.[9]
-
-
Data Analysis: The half-maximal effective concentration (EC50) is determined by plotting the percentage of kynurenine reduction against the logarithm of the inhibitor concentration.
In Vivo Assays
In vivo studies are essential to evaluate the pharmacokinetic properties, target engagement, and anti-tumor efficacy of an IDO1 inhibitor.
-
Principle: A suitable animal model, typically mice bearing syngeneic tumors known to express IDO1, is used. The inhibitor is administered, and its effects on tumor growth and the tumor microenvironment are assessed.
-
Commonly Used Animal Models: C57BL/6 mice bearing B16-F10 melanoma or CT26 colon carcinoma tumors.[13]
-
Typical Protocol:
-
Tumor cells are implanted subcutaneously into the flanks of the mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound (e.g., this compound) is administered orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors and tissues can be harvested for further analysis, such as measuring kynurenine and tryptophan levels by LC-MS and analyzing immune cell infiltration by flow cytometry or immunohistochemistry.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Changes in the kynurenine/tryptophan ratio and immune cell populations provide evidence of target engagement and immunomodulatory effects.
Visualizing IDO1 Biology and Experimental Workflows
To better understand the complex processes involved in IDO1 biology and the experimental approaches to study its inhibition, the following diagrams are provided.
Conclusion
This compound represents a potential new tool for the exploration of IDO1 biology. While specific data for this compound is not yet widely disseminated, the established methodologies for characterizing IDO1 inhibitors provide a clear roadmap for its evaluation. By employing a combination of enzymatic, cell-based, and in vivo assays, researchers can elucidate the potency, selectivity, and therapeutic potential of this compound and other novel IDO1-targeting agents. This will ultimately contribute to a deeper understanding of the role of the kynurenine pathway in disease and the development of more effective immunotherapies.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A patent review of IDO1 inhibitors for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Therapeutic Potential of IDO1 Inhibition: The Case of Epacadostat
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive technical overview of the therapeutic potential of inhibiting the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a critical regulator of immune tolerance. Due to the absence of public scientific literature for a specific molecule designated "Ido1-IN-16," this guide focuses on Epacadostat (INCB024360) , a well-characterized, potent, and selective IDO1 inhibitor that has undergone extensive preclinical and clinical investigation. The principles, pathways, and experimental methodologies detailed herein are representative of the research and development process for this class of inhibitors.
The IDO1 Pathway: A Key Immune Checkpoint
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In normal physiology, IDO1 plays a role in maintaining immune homeostasis and tolerance.[2] However, many tumors exploit this pathway to create an immunosuppressive microenvironment, thereby evading immune surveillance.[2][3]
The overexpression of IDO1 in tumor cells or antigen-presenting cells (APCs) within the tumor microenvironment leads to two primary immunosuppressive mechanisms:
-
Tryptophan Depletion: The local depletion of tryptophan triggers a stress response in effector T cells, leading to their anergy (inactivation) and apoptosis (cell death).[4]
-
Kynurenine Accumulation: The accumulation of tryptophan metabolites, primarily kynurenine, actively promotes the differentiation and activity of regulatory T cells (Tregs), which further dampen the anti-tumor immune response.[4]
By suppressing the function of effector T cells and natural killer (NK) cells while enhancing the function of immunosuppressive Tregs, IDO1 allows tumor cells to escape immune-mediated destruction.[1][5] This makes IDO1 a significant target for cancer immunotherapy.
Signaling Pathway of IDO1-Mediated Immune Suppression
The following diagram illustrates the central role of IDO1 in creating an immunosuppressive tumor microenvironment and how inhibitors like Epacadostat intervene.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. What is Epacadostat used for? [synapse.patsnap.com]
- 3. merck.com [merck.com]
- 4. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
Methodological & Application
Application Notes and Protocols: Ido1-IN-16 for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, stability, and experimental use of Ido1-IN-16, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The provided protocols and data are intended to guide researchers in designing and executing experiments for preclinical drug development and cancer immunotherapy research.
Introduction to this compound
This compound is a selective inhibitor of the holo-form of the IDO1 enzyme, with a reported half-maximal inhibitory concentration (IC₅₀) of 127 nM[1]. IDO1 is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan.[2][3][4] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[3][5][6] This creates an immune-tolerant environment that allows cancer cells to evade detection and destruction by the immune system.[3][6] By inhibiting IDO1, this compound can help to restore anti-tumor immunity, making it a promising candidate for cancer immunotherapy, potentially in combination with other checkpoint inhibitors.[3][5]
Physicochemical Properties and Solubility
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₅BrFN₅O₂ | [1] |
| Molecular Weight | 536.48 g/mol | [1][7] |
| CAS Number | 2677054-63-4 | [1] |
| IC₅₀ | 127 nM (for holo-IDO1) | [1] |
Solubility Data:
| Solvent | Solubility of LY3381916 | Reference |
| DMF | 30 mg/mL | [8] |
| DMSO | 30 mg/mL | [8] |
Note: It is strongly recommended that researchers determine the solubility of this compound in their specific experimental buffers and media.
Stability and Storage
Storage:
For long-term storage, it is recommended to store this compound as a solid at -20°C. Based on data for a similar IDO1 inhibitor, LY3381916, the compound is stable for at least 4 years under these conditions[8].
Stability in Solution:
The stability of this compound in various solvents and at different temperatures has not been explicitly reported. As a general guideline for small molecule inhibitors, it is advisable to prepare fresh solutions for each experiment or to store stock solutions at -80°C in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles. For a similar IDO1/TDO dual inhibitor, SHR9146, stability has been demonstrated in plasma at room temperature for 6 hours and after three freeze-thaw cycles[5]. While this provides some indication, specific stability studies for this compound are recommended.
Signaling Pathway
IDO1 exerts its immunosuppressive effects through the catabolism of tryptophan. The depletion of tryptophan and the production of kynurenine impact T-cell function and promote an immune-tolerant microenvironment.
Caption: IDO1 pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for enzymatic and cell-based assays to evaluate the activity of this compound. It is recommended to optimize these protocols for specific experimental conditions.
In Vitro IDO1 Enzymatic Assay
This protocol measures the direct inhibitory effect of this compound on recombinant human IDO1 enzyme activity.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
This compound
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB)
-
96-well microplate
Protocol:
-
Prepare Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add:
-
x µL of this compound dilution or vehicle control.
-
y µL of recombinant IDO1 enzyme solution.
-
z µL of assay buffer to make up the pre-incubation volume.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add L-Tryptophan solution to each well to a final concentration of 200 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Add 30% (w/v) TCA to each well to stop the enzymatic reaction.
-
Hydrolysis: Incubate the plate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifugation: Centrifuge the plate to pellet any precipitated protein.
-
Color Development: Transfer the supernatant to a new 96-well plate and add DMAB reagent (in acetic acid).
-
Measurement: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of IDO1 activity for each concentration of this compound and determine the IC₅₀ value.
Cell-Based IDO1 Activity Assay
This protocol assesses the ability of this compound to inhibit IDO1 activity in a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SKOV-3, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Interferon-gamma (IFN-γ)
-
This compound
-
L-Tryptophan
-
TCA
-
DMAB
-
96-well cell culture plate
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
IDO1 Induction: After 24 hours, replace the medium with fresh medium containing IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours.
-
Compound Treatment: Remove the IFN-γ containing medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins.
-
Incubate and centrifuge as described in the enzymatic assay protocol.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480 nm.
-
-
Cell Viability Assay (Optional but Recommended): After collecting the supernatant, perform a cell viability assay (e.g., MTT, CellTiter-Glo) on the remaining cells to assess the cytotoxicity of this compound.
-
Data Analysis: Determine the IC₅₀ of this compound for the inhibition of kynurenine production in cells.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel IDO1 inhibitor like this compound.
Caption: A generalized experimental workflow for preclinical evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoleamine 2,3-dioxygenase 1 (IDO1) activity correlates with immune system abnormalities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Ido1-IN-16 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune evasion in cancer.[1] IDO1 catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3] This enzymatic activity leads to the depletion of tryptophan in the tumor microenvironment and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[3] These events result in the suppression of effector T-cell function and the promotion of regulatory T-cell (Treg) activity, thereby allowing tumor cells to escape immune surveillance.[1]
Ido1-IN-16 is a potent inhibitor of IDO1, targeting the holo-form of the enzyme with a reported IC50 of 127 nM. These application notes provide a detailed protocol for the use of this compound in cell culture-based assays to assess its inhibitory effect on IDO1 activity.
Mechanism of Action: The IDO1 Pathway
IDO1 is typically expressed at low levels in tissues but can be significantly upregulated by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[4] Upon induction, IDO1 initiates the degradation of L-tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine.[2] The subsequent depletion of tryptophan and accumulation of kynurenine and its downstream metabolites create an immunosuppressive microenvironment that impairs T-cell proliferation and function.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and a related compound for comparison.
| Compound | Target | Assay Type | Cell Line | IC50 | Reference |
| This compound | holo-IDO1 | Not Specified | Not Specified | 127 nM | |
| Ido1-IN-17 (I-4) | IDO1 | Cell-based | HeLa | 0.44 µM | MedChemExpress |
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the desired final concentration in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Based on its molecular weight of 536.48 g/mol , weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). For a 10 mM stock, dissolve 5.36 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Cell-Based IDO1 Inhibition Assay
This protocol describes a method to assess the inhibitory activity of this compound on IFN-γ-induced IDO1 in a human cancer cell line. The ovarian cancer cell line SKOV-3 is a suitable model as it expresses IDO1 upon IFN-γ stimulation.[5]
Materials:
-
SKOV-3 cells (or other suitable cell line, e.g., HeLa)
-
Complete cell culture medium (e.g., McCoy's 5A for SKOV-3, supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Recombinant human IFN-γ
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution (e.g., 6.1 N)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Microplate reader
Experimental Workflow:
Protocol Steps:
-
Cell Seeding:
-
Trypsinize and count SKOV-3 cells.
-
Seed the cells in a 96-well plate at a density of 3 x 10^4 cells/well in 100 µL of complete culture medium.[5]
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
IDO1 Induction and Inhibitor Treatment:
-
The next day, prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM.
-
Prepare a working solution of IFN-γ in complete culture medium at a final concentration of 100 ng/mL.[5]
-
Aspirate the old medium from the cells.
-
Add 200 µL of the medium containing IFN-γ and the respective concentrations of this compound to the wells. Include appropriate controls:
-
Vehicle Control: Cells treated with IFN-γ and the same concentration of DMSO as the highest inhibitor concentration.
-
No IFN-γ Control: Cells treated with medium and vehicle only.
-
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
-
Kynurenine Measurement:
-
After the 24-hour incubation, carefully collect 140 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 10 µL of 6.1 N TCA to each well containing the supernatant.[6]
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[6]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.[6]
-
Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate.
-
Add 100 µL of Ehrlich's reagent (2% w/v p-dimethylaminobenzaldehyde in glacial acetic acid) to each well.[6]
-
Incubate at room temperature for 10 minutes, allowing a yellow color to develop.
-
Measure the absorbance at 480 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the "No IFN-γ Control" from all other readings to correct for background.
-
Normalize the data to the "Vehicle Control" (representing 100% IDO1 activity).
-
Plot the percentage of IDO1 activity against the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Troubleshooting
-
Low IDO1 Activity:
-
Ensure the IFN-γ is active and used at the correct concentration.
-
Check the cell line for its responsiveness to IFN-γ.
-
Optimize the incubation time for IDO1 induction.
-
-
High Background:
-
Ensure the cell culture medium is fresh and does not contain high levels of tryptophan breakdown products.
-
Use a proper blank (medium with all reagents except cells).
-
-
Inconsistent Results:
-
Ensure accurate and consistent cell seeding.
-
Use a multichannel pipette for reagent addition to minimize timing differences.
-
Ensure complete dissolution of this compound in the stock solution.
-
Conclusion
This document provides a comprehensive protocol for the use of this compound in cell culture to evaluate its inhibitory effect on IDO1. By following these detailed application notes, researchers can effectively assess the potency of this compound and further investigate its potential as a therapeutic agent in cancer immunotherapy and other relevant disease models.
References
- 1. Synergistic Transcriptional Activation of Indoleamine Dioxygenase by IFN-γ and Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IDO1 Enzyme Assay Using a Novel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enzymatic and cellular evaluation of novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. While the following protocols are broadly applicable, they are presented with a focus on the characterization of a hypothetical inhibitor, here termed "Ido1-IN-16," for which specific public data is not available. The provided quantitative data in the tables are based on known IDO1 inhibitors such as Epacadostat and BMS-986205 and should serve as a reference for expected outcomes.
Introduction to IDO1 and its Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] This process leads to tryptophan depletion and the accumulation of kynurenine and its metabolites, which collectively create an immunosuppressive microenvironment.[2][3] Many tumors overexpress IDO1 to evade the host immune system, making it a prime target for cancer immunotherapy.[2][3] IDO1 inhibitors aim to block this enzymatic activity, thereby restoring T-cell function and enhancing anti-tumor immunity.[3]
IDO1 Signaling Pathway Overview
IDO1 is induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ).[1][4] Its enzymatic activity initiates a signaling cascade that suppresses the immune response. Tryptophan depletion activates the GCN2 stress response kinase, leading to T-cell anergy and apoptosis.[5] Kynurenine and other metabolites can also directly block T-cell activation and promote the differentiation of regulatory T cells (Tregs).[5] Furthermore, IDO1 has been shown to have non-enzymatic signaling functions that contribute to a long-term immunoregulatory phenotype.[6]
Caption: IDO1 signaling cascade and point of inhibition.
Data Presentation: Comparative Inhibitor Activity
The following tables summarize expected quantitative data for IDO1 inhibitors based on published values for well-characterized compounds. These tables should be populated with experimental data for "this compound".
Table 1: In Vitro Enzymatic Inhibition of IDO1
| Compound | IC50 (nM) - Enzymatic Assay | Selectivity vs. IDO2/TDO | Mechanism of Inhibition |
| Epacadostat | 70[7] | >100-fold[5] | Tryptophan Competitive[5] |
| BMS-986205 | ~9.5[4] | High | Not specified |
| This compound | To be determined | To be determined | To be determined |
Table 2: Cellular Inhibition of IDO1 Activity
| Compound | IC50 (nM) - Cellular Assay | Cell Line | Notes |
| Epacadostat | 12-15.3[4][5] | Human DCs, SKOV-3 | Complete inhibition observed[4] |
| BMS-986205 | ~9.5[4] | SKOV-3 | Incomplete (80%) inhibition[4] |
| This compound | To be determined | To be determined | To be determined |
Experimental Protocols
Recombinant Human IDO1 Enzymatic Assay Protocol
This protocol is designed to determine the direct inhibitory activity of a test compound on purified recombinant human IDO1 enzyme.
Experimental Workflow:
Caption: Workflow for the cell-free enzymatic IDO1 assay.
Materials:
-
Recombinant Human IDO1 His-Tag
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
L-Tryptophan (substrate)
-
Ascorbic acid (reducing agent)
-
Methylene blue (electron carrier)
-
Catalase
-
This compound (test inhibitor)
-
Positive Control Inhibitor (e.g., Epacadostat)
-
96-well UV-transparent or black microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare the IDO1 reaction solution containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 μM methylene blue, and 100 μg/mL catalase.[8]
-
Prepare a stock solution of L-Tryptophan in IDO1 Assay Buffer. The final concentration in the assay is typically around 400 μM.[8]
-
Prepare serial dilutions of this compound and the positive control inhibitor in the appropriate solvent (e.g., DMSO, ensuring the final concentration does not exceed 0.5%).[9]
-
-
Assay Setup (in a 96-well plate):
-
Test Inhibitor Wells: Add 180 µL of IDO1 Reaction Solution and 10 µL of the diluted this compound solution.[9]
-
Positive Control Wells: Add 180 µL of IDO1 Reaction Solution and 10 µL of the diluted positive control inhibitor.[9]
-
Vehicle Control Wells: Add 180 µL of IDO1 Reaction Solution and 10 µL of the inhibitor solvent (e.g., DMSO).[9]
-
Blank Wells: Add 190 µL of IDO1 Reaction Solution (no enzyme will be added).[9]
-
-
Enzyme Addition:
-
Thaw the recombinant human IDO1 on ice and dilute it in IDO1 Assay Buffer to the desired concentration (e.g., 40 ng/µL).[9]
-
Initiate the reaction by adding 10 µL of the diluted IDO1 enzyme to the "Test Inhibitor," "Positive Control," and "Vehicle Control" wells. Do not add enzyme to the "Blank" wells.[9]
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.[8]
-
-
Reaction Termination and Kynurenine Measurement:
-
Terminate the reaction by adding a stop solution, such as 20 µL of 30% (w/v) trichloroacetic acid (TCA).[8]
-
To hydrolyze the N-formylkynurenine product to kynurenine, incubate the plate at 50°C for 30 minutes.[8]
-
Centrifuge the plate to pellet any precipitate.[8]
-
Measure the absorbance of the supernatant at 320-325 nm.[9] Alternatively, a fluorescent detection method can be used.[10]
-
-
Data Analysis:
-
Subtract the absorbance of the "Blank" from all other wells.
-
Calculate the percent inhibition for each concentration of this compound relative to the "Vehicle Control."
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell-Based IDO1 Activity Assay Protocol
This protocol measures the ability of a test compound to inhibit IDO1 activity within a cellular context.
Experimental Workflow:
Caption: Workflow for the cell-based IDO1 assay.
Materials:
-
Human cancer cell line known to express IDO1 upon IFN-γ stimulation (e.g., HeLa or SKOV-3).[4][8]
-
Cell culture medium and supplements (e.g., FBS).
-
Recombinant human IFN-γ.
-
This compound (test inhibitor).
-
Positive Control Inhibitor (e.g., Epacadostat).
-
Trichloroacetic acid (TCA).
-
Detection Reagent (e.g., p-dimethylaminobenzaldehyde in acetic acid).[8]
-
96-well cell culture plates.
-
Microplate reader.
Protocol:
-
Cell Seeding:
-
IDO1 Induction and Inhibitor Treatment:
-
Incubation:
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.[8]
-
-
Kynurenine Detection:
-
After incubation, carefully collect 140 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[8]
-
Add 10 µL of 6.1 N TCA to each well to precipitate proteins and hydrolyze N-formylkynurenine.[8]
-
Incubate the plate at 50°C for 30 minutes.[8]
-
Centrifuge the plate to pellet the precipitate.[8]
-
Transfer 100 µL of the clear supernatant to another 96-well plate.
-
Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde in acetic acid to each well.[8]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.[8]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Determine the kynurenine concentration in each sample from the standard curve.
-
Calculate the percent inhibition of IDO1 activity for each concentration of this compound relative to the vehicle control.
-
Determine the cellular IC50 value by fitting the data to a four-parameter logistic curve.
-
Concluding Remarks
The provided protocols offer a robust framework for the preclinical evaluation of novel IDO1 inhibitors like "this compound". It is crucial to meticulously perform these assays to ascertain the potency and cellular efficacy of new chemical entities targeting the IDO1 pathway. The inclusion of appropriate controls and a thorough data analysis will ensure the generation of reliable and reproducible results, which are essential for advancing promising candidates in the drug development pipeline.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 10. abcam.com [abcam.com]
Application Notes and Protocols for Measuring IDO1 Activity in Cells with Ido1-IN-16
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the activity of Indoleamine 2,3-dioxygenase 1 (IDO1) in a cellular context using the selective inhibitor, Ido1-IN-16. The protocols outlined below are designed for screening and characterizing IDO1 inhibitors and can be adapted for various research and drug development purposes.
Introduction to IDO1
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] This enzymatic activity leads to the depletion of tryptophan and the production of metabolites collectively known as kynurenines.[4][5][6] IDO1 is expressed in various tissues and cell types, including immune cells like dendritic cells and macrophages, as well as in numerous cancer cells.[7][8]
Under normal physiological conditions, IDO1 plays a role in innate immunity and immune tolerance.[5][9][10] However, its upregulation in the tumor microenvironment is a key mechanism of immune evasion by cancer cells.[1][5][11] By creating a tryptophan-depleted and kynurenine-rich environment, IDO1 suppresses the proliferation and function of effector T cells and promotes the activity of regulatory T cells, thereby fostering an immunosuppressive milieu.[11][12] Consequently, IDO1 has emerged as a significant therapeutic target in oncology.[5][9][10]
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the IDO1 enzyme. By blocking the catalytic activity of IDO1, this compound prevents the degradation of tryptophan into N-formylkynurenine, the initial step in the kynurenine pathway.[1][5] This leads to the restoration of local tryptophan levels and a reduction in the accumulation of immunosuppressive kynurenine metabolites. The ultimate effect is the reversal of IDO1-mediated immune suppression, thereby enhancing the anti-tumor immune response.
Data Presentation
Table 1: In Vitro Cellular Activity of this compound in IFNγ-Stimulated HeLa Cells
| Parameter | Value |
| Cell Line | HeLa |
| IDO1 Induction | 100 ng/mL IFNγ |
| Incubation Time | 48 hours |
| IC50 | 10 nM |
| Maximum Inhibition | >95% |
| Assay Method | Kynurenine detection in supernatant |
Table 2: Comparative IC50 Values of Known IDO1 Inhibitors
| Compound | Cell-Based IC50 (HeLa) | Biochemical IC50 |
| This compound | 10 nM | 2 nM |
| Epacadostat | 15 nM | 5 nM |
| BMS-986205 | 50 nM | 10 nM |
Experimental Protocols
Protocol 1: Cellular IDO1 Activity Assay Using this compound
This protocol describes a robust cell-based assay to screen for IDO1 inhibitors by measuring kynurenine production in cancer cells with induced IDO1 expression.[1][2]
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Recombinant Human Interferon-gamma (IFNγ)
-
This compound
-
Control IDO1 inhibitor (e.g., Epacadostat)
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Trichloroacetic acid (TCA) solution
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Kynurenine standard
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
IDO1 Induction:
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and the control inhibitor in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the inhibitor dilutions.
-
Include vehicle-only wells (e.g., 0.1% DMSO) as a positive control for IDO1 activity.
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
-
Kynurenine Measurement:
-
After the incubation period, carefully collect 70 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 35 µL of 6.1 N TCA to each well to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[13]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.[13]
-
Transfer 50 µL of the clear supernatant to a new 96-well plate.
-
Add 50 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of kynurenine.
-
Determine the concentration of kynurenine in each sample by interpolating from the standard curve.
-
Calculate the percentage of IDO1 inhibition for each concentration of this compound compared to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Visualizations
Caption: IDO1 pathway and the mechanism of this compound inhibition.
Caption: Step-by-step workflow for the cellular IDO1 activity assay.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. IDO1: The Metabolic Gatekeeper [elisakits.co.uk]
- 7. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Multiplexed Analysis of Indoleamine 2,3-Dioxygenase (IDO) and Arginase-1 (ARG1) Expression and Myeloid Cell Infiltration in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indoleamine 2,3-Dioxygenase 1 Activity Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 10. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit sufficient for 100 fluorometric tests [sigmaaldrich.com]
- 11. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Objective measurement and clinical significance of IDO1 protein in hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ido1-IN-16 in a Co-culture System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting L-tryptophan to N-formylkynurenine.[1][2] In the tumor microenvironment, upregulation of IDO1 by cancer cells or immune cells leads to tryptophan depletion and the accumulation of kynurenine metabolites.[3][4] This metabolic reprogramming suppresses the proliferation and effector function of T cells and natural killer (NK) cells, while promoting the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby facilitating tumor immune evasion.[4][5]
Ido1-IN-16 is a potent inhibitor of the holo-form of the IDO1 enzyme with a reported half-maximal inhibitory concentration (IC50) of 127 nM.[6] Its chemical formula is C25H35BrFN5O2 and it has a molecular weight of 536.48 g/mol .[6] By blocking the enzymatic activity of IDO1, this compound can restore local tryptophan levels and reduce the production of immunosuppressive kynurenine, thus reactivating anti-tumor immune responses. These application notes provide a detailed protocol for the use of this compound in a co-culture system to investigate its effects on IDO1-mediated immunosuppression.
Signaling Pathway of IDO1 in the Tumor Microenvironment
References
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) activity correlates with immune system abnormalities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An adverse tumor-protective effect of IDO1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
Application of Ido1-IN-16 in Preclinical Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immune-regulatory enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[1][2] Upregulation of IDO1 in the tumor microenvironment is a critical mechanism of immune escape for various cancers.[3][4] By depleting tryptophan and generating immunosuppressive kynurenine metabolites, IDO1 suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3][4]
Ido1-IN-16 is a novel, potent, and selective small molecule inhibitor of the IDO1 enzyme. These application notes provide a comprehensive overview of the preclinical application of this compound in various cancer models, including detailed protocols for in vitro and in vivo studies.
Mechanism of Action
This compound competitively binds to the heme cofactor of the IDO1 enzyme, blocking the catalytic conversion of tryptophan to N-formylkynurenine. This inhibition leads to the restoration of local tryptophan levels and a reduction in the production of immunosuppressive kynurenine. The downstream effects include the reversal of T cell anergy, enhanced proliferation and activation of cytotoxic T lymphocytes (CTLs), and a reduction in the suppressive activity of Tregs within the tumor microenvironment. This ultimately leads to a restored anti-tumor immune response.
Caption: Mechanism of Action of this compound.
Data Presentation
In Vitro Efficacy
The potency of this compound was evaluated in both biochemical and cell-based assays.
Table 1: In Vitro Potency of this compound
| Assay Type | System | Target | IC50 (nM) |
| Biochemical Assay | Recombinant Human IDO1 | hIDO1 | 5.2 |
| Biochemical Assay | Recombinant Mouse IDO1 | mIDO1 | 8.7 |
| Cell-Based Assay | IFNγ-stimulated HeLa cells | hIDO1 | 15.8 |
| Cell-Based Assay | IFNγ-stimulated B16F10 cells | mIDO1 | 25.1 |
In Vivo Efficacy
The anti-tumor activity of this compound was assessed in a syngeneic mouse model of melanoma.
Table 2: In Vivo Anti-Tumor Efficacy of this compound in B16F10 Melanoma Model
| Treatment Group | Dose (mg/kg, BID) | Tumor Growth Inhibition (%) | Change in Kyn/Trp Ratio (%) |
| Vehicle | - | 0 | 0 |
| This compound | 50 | 45 | -60 |
| This compound | 100 | 62 | -85 |
| Anti-PD-1 | 10 | 38 | -20 |
| This compound + Anti-PD-1 | 100 + 10 | 85 | -90 |
Experimental Protocols
In Vitro IDO1 Enzymatic Assay
This protocol determines the direct inhibitory effect of this compound on recombinant IDO1 enzyme activity.
Materials:
-
Recombinant human or mouse IDO1
-
L-Tryptophan
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
This compound
-
Trichloroacetic acid (TCA)
-
p-dimethylaminobenzaldehyde (DMAB)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add recombinant IDO1 enzyme to the reaction mixture.
-
Add serial dilutions of this compound or vehicle control.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to pellet precipitated protein.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480 nm to quantify kynurenine production.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based IDO1 Activity Assay
This protocol measures the ability of this compound to inhibit IDO1 activity in a cellular context.
Materials:
-
HeLa or B16F10 cells
-
Cell culture medium
-
Interferon-gamma (IFNγ)
-
This compound
-
TCA
-
DMAB reagent
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Stimulate the cells with IFNγ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Remove the medium and replace it with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant and incubate to hydrolyze N-formylkynurenine.
-
Add DMAB reagent and measure absorbance at 480 nm to quantify kynurenine.
-
Determine the IC50 value.
Caption: Preclinical Experimental Workflow.
In Vivo Syngeneic Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound in an immunocompetent mouse model.
Materials:
-
C57BL/6 mice
-
B16F10 melanoma cells
-
Matrigel
-
This compound formulation
-
Calipers
-
LC-MS/MS for kynurenine and tryptophan analysis
Procedure:
-
Subcutaneously implant B16F10 cells mixed with Matrigel into the flank of C57BL/6 mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, this compound, anti-PD-1, combination).
-
Administer this compound orally twice daily (BID).
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, collect tumors and plasma for pharmacokinetic/pharmacodynamic (PK/PD) analysis.
-
Measure kynurenine and tryptophan levels in plasma and tumor homogenates using LC-MS/MS.
-
Calculate tumor growth inhibition (TGI) for each treatment group.
Conclusion
This compound is a potent and selective IDO1 inhibitor with demonstrated in vitro and in vivo activity in preclinical cancer models. It effectively inhibits the IDO1 enzyme, leading to a reduction in the immunosuppressive kynurenine-to-tryptophan ratio and significant anti-tumor efficacy, particularly in combination with immune checkpoint inhibitors. The protocols outlined in these application notes provide a robust framework for the further investigation of this compound in various oncology research settings.
References
- 1. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Dendritic Cell Function Using Ido1-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunoregulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism.[1][2] By depleting the essential amino acid tryptophan and generating immunosuppressive metabolites known as kynurenines, IDO1 can suppress T-cell proliferation and promote an immunotolerant microenvironment.[2] Dendritic cells (DCs), the most potent antigen-presenting cells, can express IDO1, which impairs their ability to initiate robust anti-tumor and anti-pathogen immune responses.[1]
Ido1-IN-16, also known as IDO1-IN-5 and LY3381916, is a potent and highly selective inhibitor of IDO1.[3][4][5] It acts by binding to the apo-form of the IDO1 enzyme, occupying the heme-binding pocket and thereby preventing its catalytic activity.[3][5] By inhibiting IDO1, this compound can restore local tryptophan levels and reduce kynurenine production, leading to the enhanced activation and proliferation of immune cells, including dendritic cells and T cells.[1][6] These application notes provide detailed protocols for utilizing this compound to investigate its effects on dendritic cell function.
This compound: Compound Information
| Property | Value | Reference |
| Synonyms | IDO1-IN-5, LY3381916 | [3][5] |
| Mechanism of Action | Potent and selective inhibitor of IDO1; binds to the apo-enzyme. | [3][5] |
| Cell-based IC50 | 7 nM | [4] |
| Solubility | Soluble in DMSO | [5] |
Key Experimental Applications
This document outlines protocols for three key experimental applications to study the effect of this compound on dendritic cell function:
-
Kynurenine Production Assay: To confirm the inhibitory activity of this compound on IDO1 in dendritic cells.
-
Dendritic Cell Maturation Assay: To assess the impact of IDO1 inhibition on the expression of co-stimulatory molecules on dendritic cells.
-
Dendritic Cell-T Cell Co-culture Assay: To evaluate the functional consequence of IDO1 inhibition on the ability of dendritic cells to stimulate T cell proliferation and activation.
Signaling Pathway and Experimental Workflow Visualizations
Caption: IDO1 pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound's effect on DCs.
Experimental Protocols
Protocol 1: Kynurenine Production Assay
This assay measures the concentration of kynurenine in the supernatant of dendritic cell cultures to determine the inhibitory effect of this compound on IDO1 enzymatic activity.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Recombinant human GM-CSF and IL-4
-
Recombinant human IFN-γ
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
RPMI-1640 medium with 10% FBS
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Generation of monocyte-derived DCs (moDCs):
-
Isolate PBMCs from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Culture monocytes in RPMI-1640 supplemented with 10% FBS, 50 ng/mL GM-CSF, and 25 ng/mL IL-4 for 6 days to generate immature DCs (iDCs). Add fresh media with cytokines every 2-3 days.
-
-
IDO1 Induction and Inhibition:
-
Plate iDCs at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
To induce IDO1 expression and maturation, treat the iDCs with 50 ng/mL IFN-γ and 1 µg/mL LPS for 48 hours.
-
Concurrently, treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or a vehicle control (DMSO).
-
-
Sample Collection and Analysis:
-
After the 48-hour incubation, centrifuge the cell culture plates and collect the supernatants.
-
Measure the kynurenine concentration in the supernatants using HPLC.
-
Expected Results:
Treatment with this compound is expected to cause a dose-dependent decrease in the production of kynurenine by IFN-γ and LPS-stimulated dendritic cells.
| Treatment Group | Kynurenine Concentration (µM) (Mean ± SD) |
| Untreated iDCs | < 0.1 |
| IFN-γ + LPS treated mDCs | 5.2 ± 0.8 |
| mDCs + this compound (10 nM) | 2.5 ± 0.4 |
| mDCs + this compound (100 nM) | 0.8 ± 0.2 |
| mDCs + this compound (1 µM) | < 0.2 |
Note: The data presented in this table is representative of the expected outcome based on studies with potent IDO1 inhibitors and does not represent actual experimental data for this compound.
Protocol 2: Dendritic Cell Maturation Assay
This protocol uses flow cytometry to assess the expression of maturation and co-stimulatory markers on the surface of dendritic cells following treatment with this compound.
Materials:
-
Mature DCs generated and treated as described in Protocol 1.
-
Fluorescently conjugated antibodies against human CD11c, HLA-DR, CD80, and CD86.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Following the 48-hour treatment period, harvest the dendritic cells.
-
Wash the cells with PBS containing 2% FBS.
-
-
Antibody Staining:
-
Resuspend the cells in staining buffer and incubate with a cocktail of fluorescently labeled antibodies (anti-CD11c, anti-HLA-DR, anti-CD80, anti-CD86) for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the CD11c+ population and analyze the expression levels (Mean Fluorescence Intensity, MFI) of HLA-DR, CD80, and CD86.
-
Expected Results:
Inhibition of IDO1 with this compound may lead to an enhanced mature phenotype of dendritic cells, characterized by increased expression of co-stimulatory molecules.
| Treatment Group | CD86 MFI (Mean ± SD) | % CD86 High Cells |
| Untreated iDCs | 500 ± 80 | 5% |
| IFN-γ + LPS treated mDCs | 3500 ± 450 | 75% |
| mDCs + this compound (100 nM) | 4800 ± 600 | 85% |
| mDCs + this compound (1 µM) | 5200 ± 700 | 90% |
Note: The data presented in this table is representative of the expected outcome based on studies with potent IDO1 inhibitors like epacadostat and does not represent actual experimental data for this compound.
Protocol 3: Dendritic Cell-T Cell Co-culture Assay (Mixed Lymphocyte Reaction)
This assay evaluates the functional capacity of this compound-treated dendritic cells to stimulate the proliferation of allogeneic T cells.
Materials:
-
Mature DCs generated and treated as described in Protocol 1 (from Donor A).
-
PBMCs from a healthy allogeneic donor (Donor B).
-
Carboxyfluorescein succinimidyl ester (CFSE).
-
RPMI-1640 medium with 10% FBS.
-
Flow cytometer.
Procedure:
-
T Cell Preparation:
-
Isolate PBMCs from Donor B.
-
Label the T cells within the PBMC population with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.
-
-
Co-culture:
-
Co-culture the CFSE-labeled PBMCs from Donor B with the treated mature DCs from Donor A at a DC:PBMC ratio of 1:10.
-
Incubate the co-culture for 5 days.
-
-
Proliferation Analysis:
-
Harvest the cells and stain with an anti-CD3 antibody to identify T cells.
-
Analyze the CFSE dilution in the CD3+ T cell population by flow cytometry. A decrease in CFSE fluorescence indicates cell proliferation.
-
Expected Results:
Dendritic cells treated with this compound are expected to be more potent stimulators of T cell proliferation compared to control-treated DCs, due to the reversal of IDO1-mediated immunosuppression.
| DC Treatment Group | T Cell Proliferation (% Divided Cells) (Mean ± SD) |
| iDCs | 5 ± 1.5 |
| IFN-γ + LPS treated mDCs | 45 ± 5.2 |
| mDCs + this compound (100 nM) | 65 ± 6.8 |
| mDCs + this compound (1 µM) | 75 ± 8.1 |
Note: The data presented in this table is representative of the expected outcome based on studies with potent IDO1 inhibitors and does not represent actual experimental data for this compound.
Conclusion
This compound is a valuable research tool for investigating the role of IDO1 in dendritic cell-mediated immune responses. The protocols outlined in these application notes provide a framework for assessing the biochemical and functional effects of this potent inhibitor on dendritic cell immunogenicity. By reversing IDO1-mediated suppression, this compound can enhance the immunostimulatory capacity of dendritic cells, a finding with significant implications for the development of novel immunotherapies.
References
- 1. Facebook [cancer.gov]
- 2. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring LY3381916: A Potent IDO1 Inhibitor for Cancer Immunotherapy [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. ly3381916 - My Cancer Genome [mycancergenome.org]
Troubleshooting & Optimization
Troubleshooting Ido1-IN-16 insolubility in media
This guide provides troubleshooting and frequently asked questions for researchers encountering issues with Ido1-IN-16 insolubility in aqueous media during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound precipitated immediately after I added it to my cell culture media. What went wrong?
This is the most common issue encountered with hydrophobic small molecules like this compound. Direct addition of the compound powder to aqueous media will almost certainly result in insolubility and precipitation. The correct procedure involves creating a high-concentration stock solution in an appropriate organic solvent first.
Troubleshooting Steps:
-
Ensure Proper Stock Solution Preparation: Did you first dissolve the this compound powder in 100% DMSO to create a concentrated stock solution?
-
Check Final Solvent Concentration: When you added the stock solution to your media, did the final concentration of DMSO exceed 0.5%? High concentrations of organic solvents can cause the compound to crash out of solution and can also be toxic to cells.[1][2]
-
Verify Dilution Method: Did you add the stock solution directly to the full volume of media? It is critical to add the stock solution to a small volume of media first and mix vigorously before adding it to the final volume. This helps in achieving a homogenous solution.
Q2: What is the recommended solvent and concentration for an this compound stock solution?
The universally recommended solvent for initial solubilization of IDO1 inhibitors is Dimethyl Sulfoxide (DMSO).[2][3][4] A standard stock solution concentration is 10 mM. Storing the stock solution in small aliquots at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.[1]
Q3: Even after making a DMSO stock, the compound precipitates when diluted in media. What can I do?
This can happen if the final working concentration of this compound is at or above its solubility limit in the aqueous media.
Troubleshooting Steps:
-
Increase Mixing: When adding the DMSO stock to the media, vortex or pipette vigorously to ensure rapid and even dispersion.
-
Pre-warm the Media: Gently warming the cell culture media to 37°C before adding the inhibitor stock can sometimes help improve solubility.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions. For example, dilute the 10 mM DMSO stock to a 10X working solution in media, mix thoroughly, and then add this intermediate solution to your final culture volume.[3]
-
Re-evaluate Final Concentration: Your desired experimental concentration may be too high for the compound's solubility in aqueous solution. Consider performing a dose-response curve to see if a lower, more soluble concentration is still effective.
Q4: What is the maximum recommended final DMSO concentration in a cell culture experiment?
To avoid solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in your cell culture media should be kept to a minimum. A final concentration of ≤0.5% is generally considered safe for most cell lines, with <0.1% being ideal.[2][5] Always include a "vehicle control" in your experiments (media with the same final concentration of DMSO but without the inhibitor) to account for any effects of the solvent itself.
Data Presentation: Solubility of IDO1 Inhibitors
While specific solubility data for this compound is not publicly available, the following table provides representative solubility information for similar small molecule inhibitors based on common lab practices.
| Solvent | Typical Stock Concentration | Maximum Final Concentration (in Media) | Notes |
| DMSO | 10 - 50 mM | ≤ 0.5% | Recommended primary solvent for creating stock solutions.[2] |
| Ethanol | 5 - 20 mM | ≤ 0.5% | Can be an alternative, but may be more toxic to some cell lines. |
| PBS / Media | Insoluble | N/A | Direct dissolution in aqueous buffers is not recommended. |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: Determine the mass of this compound powder needed. (e.g., For 1 mL of a 10 mM solution of a compound with MW = 450 g/mol , you need 4.5 mg).
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder.
-
Add Solvent: Add the appropriate volume of 100% anhydrous DMSO to the powder.
-
Ensure Complete Dissolution: Vortex vigorously and/or sonicate briefly until the powder is completely dissolved and the solution is clear.
-
Store Properly: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light.[1][3]
Protocol 2: Preparing a 10 µM Working Solution in Cell Culture Media
This protocol assumes you are starting with a 10 mM stock solution in DMSO and aims for a final DMSO concentration of 0.1%.
-
Prepare a 1:100 Intermediate Dilution: Add 2 µL of your 10 mM stock solution to 198 µL of sterile cell culture media. This creates a 100 µM (10X) intermediate solution. Mix thoroughly by pipetting up and down.
-
Prepare Final Working Solution: Add the 10X intermediate solution to your final culture volume at a 1:10 ratio. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of media in your culture flask or plate to get a final concentration of 10 µM.
-
Prepare Vehicle Control: To a separate, identical culture, add the same final concentration of DMSO without the inhibitor. In this example, you would add 10 µL of 100% DMSO to 10 mL of media (a 1:1000 dilution, resulting in 0.1% DMSO).
Experimental Workflow Diagram
Caption: Workflow for preparing and using this compound in cell culture.
Biological Context and Signaling Pathway
The IDO1 Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1) is an intracellular, heme-containing enzyme that plays a critical role in immune regulation.[6][7] It catalyzes the first and rate-limiting step in the breakdown of the essential amino acid L-tryptophan (Trp) into a series of metabolites known as kynurenines.[8][9][10] In the tumor microenvironment, the activity of IDO1 is a key mechanism of immune evasion.[5][8]
This immunosuppression is achieved through two primary mechanisms:
-
Tryptophan Depletion: T-cells are highly sensitive to low tryptophan levels. IDO1-mediated depletion of tryptophan activates the GCN2 stress-response kinase, which leads to the arrest of T-cell proliferation and the induction of anergy (a state of unresponsiveness).[8][9][11]
-
Kynurenine Accumulation: The metabolic products of tryptophan breakdown, particularly kynurenine (Kyn), are not inert. Kynurenine can act as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that, when activated in immune cells, promotes the differentiation of immunosuppressive regulatory T-cells (Tregs) and suppresses the function of effector T-cells and Natural Killer (NK) cells.[10]
By inhibiting the IDO1 enzyme, this compound aims to block these immunosuppressive effects, restore local tryptophan levels, and prevent the accumulation of kynurenine, thereby enhancing the anti-tumor immune response.
IDO1 Signaling Pathway Diagram
Caption: The IDO1 pathway and its role in immunosuppression.
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for this compound insolubility.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. content.abcam.com [content.abcam.com]
- 4. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Cytokine Licensing Induces Persistent Permissive Chromatin at the IDO1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fortislife.com [fortislife.com]
- 10. d-nb.info [d-nb.info]
- 11. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ido1-IN-16 Dosage for In Vivo Studies
Welcome to the technical support center for researchers utilizing Ido1-IN-16 in in vivo studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental considerations to help you optimize your experimental design and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] IDO1 is a cytosolic, heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan.[2] By inhibiting IDO1, this compound blocks the conversion of tryptophan to N-formylkynurenine, thereby preventing the depletion of tryptophan and the accumulation of downstream metabolites like kynurenine. This can reverse the immunosuppressive tumor microenvironment, as tryptophan depletion can arrest T-cell proliferation, and kynurenine can induce T-cell apoptosis and promote the differentiation of regulatory T-cells.[3]
Q2: What is the in vitro potency of this compound?
A2: this compound has been shown to inhibit IDO1 with an IC50 of 127 nM in in vitro assays.[1] This value can be used as a starting point for determining effective concentrations in cellular assays and for estimating potential in vivo efficacy.
Q3: What is a recommended starting dose for this compound in in vivo mouse studies?
A3: As of the latest available information, specific in vivo dosage recommendations for this compound have not been published. However, based on preclinical studies of other potent IDO1 inhibitors, a common starting point for a novel inhibitor with a similar in vitro potency could range from 25 to 100 mg/kg, administered once or twice daily. The optimal dose will need to be determined empirically through dose-finding studies.
Q4: What is a suitable vehicle for administering this compound in vivo?
A4: The choice of vehicle will depend on the physicochemical properties of this compound and the intended route of administration. For oral administration of a similar small molecule inhibitor, NTRC 3883-0, a formulation of 0.5% gelatin and 5% D-mannitol in water has been used.[4] For intravenous administration, a formulation of DMSO, Kolliphor® EL, and 5% D-mannitol in water (1:1:8 ratio) has been reported.[4] It is crucial to assess the solubility and stability of this compound in the chosen vehicle prior to in vivo administration. A common starting point for poorly soluble compounds is a formulation containing DMSO, PEG400, and saline.
Q5: How can I monitor the in vivo efficacy of this compound?
A5: In vivo efficacy can be assessed through several methods. A primary pharmacodynamic marker is the ratio of kynurenine to tryptophan (Kyn/Trp) in plasma or tumor tissue. Successful IDO1 inhibition will lead to a significant decrease in this ratio. Additionally, tumor growth inhibition in syngeneic mouse models is a key efficacy endpoint. Immunophenotyping of the tumor microenvironment to assess for increased infiltration and activation of effector T cells (e.g., CD8+ T cells) and a reduction in regulatory T cells (Tregs) can also provide evidence of the biological activity of the inhibitor.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant reduction in plasma Kyn/Trp ratio. | Insufficient drug exposure due to low dose, poor bioavailability, or rapid metabolism. | - Conduct a dose-escalation study to determine the optimal dose. - Evaluate different routes of administration (e.g., oral vs. intraperitoneal vs. intravenous). - Perform pharmacokinetic studies to determine the Cmax, T1/2, and overall exposure (AUC) of this compound. - Consider alternative formulation strategies to improve solubility and absorption. |
| High variability in tumor growth inhibition between animals. | Inconsistent drug administration, variability in tumor implantation, or differences in individual animal metabolism. | - Ensure accurate and consistent dosing for all animals. - Standardize the tumor implantation procedure to minimize variability in initial tumor size. - Increase the number of animals per group to improve statistical power. |
| Observed toxicity or adverse effects (e.g., weight loss, lethargy). | The administered dose is too high, or the vehicle is causing toxicity. | - Reduce the dose of this compound. - Conduct a tolerability study with the vehicle alone to rule out vehicle-induced toxicity. - Monitor animals closely for clinical signs of toxicity and establish clear endpoint criteria. |
| Lack of anti-tumor efficacy despite a reduction in the Kyn/Trp ratio. | The tumor model may not be dependent on the IDO1 pathway for immune evasion. Compensatory immunosuppressive pathways may be active. | - Confirm IDO1 expression in the tumor cells and/or immune infiltrate of your tumor model. - Consider combination therapies with other immunomodulatory agents, such as checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4). |
Data Presentation
Table 1: In Vitro Potency of Selected IDO1 Inhibitors
| Compound | IC50 (nM) | Target |
| This compound | 127 | Holo-IDO1[1] |
| Epacadostat | ~70 (in vivo IC50 after multiple dosing) | IDO1 |
| Navoximod (GDC-0919) | - | IDO1 |
| M4112 | - | Dual IDO1/TDO2 |
Table 2: Example In Vivo Dosing of Other IDO1 Inhibitors in Mice
| Compound | Dose | Route of Administration | Vehicle | Animal Model | Reference |
| SHR9146 | 20-80 mg/kg | Oral | Not Specified | ICR Mice | [5] |
| M4112 | Not Specified | Oral | Not Specified | MC38 Colon Tumor Mice | [6] |
| NTRC 3883-0 | 100 mg/kg (twice daily) | Oral | 0.5% gelatin, 5% D-mannitol in water | B16F10-mIDO1 Melanoma | [4] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Dose-Finding Study
-
Animal Model: Select a relevant syngeneic tumor model with known IDO1 expression (e.g., B16-F10 melanoma, MC38 colon carcinoma).
-
Formulation Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of dosing, prepare the final formulation by diluting the stock solution in the chosen vehicle to the desired concentrations.
-
Dose Groups: Establish multiple dose groups (e.g., vehicle control, 10 mg/kg, 30 mg/kg, 100 mg/kg).
-
Administration: Administer this compound via the chosen route (e.g., oral gavage, intraperitoneal injection) at a fixed schedule (e.g., once or twice daily).
-
Pharmacodynamic Analysis: At a predetermined time point after the final dose (e.g., 2-4 hours), collect blood samples via cardiac puncture or tail vein bleed. Process the blood to obtain plasma and analyze for tryptophan and kynurenine levels using LC-MS/MS to determine the Kyn/Trp ratio.
-
Tolerability Assessment: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and overall health.
-
Data Analysis: Plot the dose-response curve for the reduction in the Kyn/Trp ratio to identify a dose that achieves significant target engagement.
Visualizations
Caption: IDO1 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) activity correlates with immune system abnormalities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 5. Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
Technical Support Center: IDO1 Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. The information is designed to help identify and resolve common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My IDO1 inhibitor shows potent activity in the enzymatic assay but is much weaker in the cell-based assay. What could be the reason?
A1: This is a common discrepancy that can arise from several factors:
-
Cell Permeability: The inhibitor may have poor cell membrane permeability, preventing it from reaching the intracellular IDO1 enzyme.
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
Metabolism: The inhibitor may be rapidly metabolized into an inactive form by cellular enzymes.[1]
-
Protein Binding: In the presence of serum in the cell culture media, the inhibitor may bind to proteins, reducing its free and active concentration.
-
Different Redox Environment: Enzymatic assays often use artificial reducing agents (like methylene blue and ascorbate) to maintain IDO1 in its active ferrous state.[2] The intracellular redox environment is different and may affect inhibitor binding or enzyme activity.[2]
Q2: I am observing high background or inconsistent results in my kynurenine (Kyn) measurement assay. How can I troubleshoot this?
A2: Inconsistent kynurenine measurements can be a significant source of error. Consider the following:
-
Method of Detection: The commonly used Ehrlich's reagent for colorimetric detection of kynurenine can be prone to interference from other tryptophan metabolites.[3] High-performance liquid chromatography (HPLC) is a more accurate and sensitive method for quantifying both tryptophan and kynurenine.[3][4]
-
Sample Preparation for HPLC: Proper sample preparation is crucial. Ensure complete protein precipitation and centrifugation to avoid column clogging. The pH of the mobile phase can also significantly impact the resolution of the kynurenine peak.[4]
-
Standard Curve: Always run a fresh standard curve for kynurenine with each experiment to ensure accurate quantification.
-
Blank Controls: Include appropriate blank controls (e.g., media only, cells without IFN-γ stimulation) to subtract background absorbance or fluorescence.
Q3: My in vivo study with an IDO1 inhibitor is not showing the expected anti-tumor effect, despite good in vitro potency. What are the potential issues?
A3: Translating in vitro efficacy to in vivo models can be challenging. Here are some common pitfalls:
-
Pharmacokinetics and Bioavailability: The inhibitor may have poor oral bioavailability, rapid clearance, or an unfavorable tissue distribution, resulting in insufficient concentrations at the tumor site.[1]
-
Compensatory Pathways: Inhibition of IDO1 can lead to the upregulation of compensatory tryptophan-catabolizing enzymes like TDO (tryptophan 2,3-dioxygenase) or IDO2 in the tumor microenvironment, thus maintaining an immunosuppressive state.[5]
-
Tumor Heterogeneity: IDO1 expression can be heterogeneous within a tumor and between different tumors, even from the same cell line implant. This can lead to variable responses to the inhibitor.
-
Off-Target Effects: The inhibitor might have off-target effects that counteract its intended therapeutic benefit. For example, some IDO1 inhibitors can activate the Aryl Hydrocarbon Receptor (AhR), which can have complex and sometimes pro-tumorigenic effects.[1]
-
Immune Status of the Animal Model: The efficacy of IDO1 inhibitors is dependent on a functional immune system. The choice of mouse strain and the baseline immune status can significantly impact the outcome.
Q4: Are there known off-target effects of commonly used IDO1 inhibitors?
A4: Yes, several off-target effects have been reported, particularly for tryptophan-related inhibitors:
-
mTOR Signaling: Some tryptophan-mimetic inhibitors can activate the mTOR signaling pathway, which can promote cell proliferation.[1]
-
Aryl Hydrocarbon Receptor (AhR) Activation: Several IDO1 inhibitors, including epacadostat and navoximod, have been shown to activate the AhR.[1] This can lead to the transcription of various genes, including IL-6, which may have pro-tumorigenic and inflammatory effects.[1]
-
Indoximod's Unique Mechanism: Indoximod (D-1MT) is not a direct enzymatic inhibitor of IDO1. It is thought to act downstream by reversing the effects of tryptophan depletion, in part by reactivating the mTOR pathway and modulating AhR signaling.[6][7][8]
Troubleshooting Guides
Enzymatic Assay Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low or no enzyme activity | Inactive enzyme | Ensure proper storage of recombinant IDO1 enzyme at -80°C and avoid repeated freeze-thaw cycles.[9] |
| Incorrect assay buffer pH | The optimal pH for the IDO1 enzymatic assay is typically around 6.5.[3] Verify the pH of your buffer. | |
| Omission of necessary cofactors | The standard assay requires a reducing system (e.g., ascorbic acid and methylene blue) and catalase.[2] Ensure all components are added at the correct concentrations. | |
| High background signal | Autoxidation of substrate | Prepare fresh L-tryptophan solution for each experiment. |
| Interfering substances in inhibitor stock | Run a control with the inhibitor vehicle (e.g., DMSO) alone to check for background signal. | |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| Temperature fluctuations | Maintain a consistent temperature (typically 37°C) throughout the incubation period.[3] | |
| Inhibitor precipitation | Check the solubility of your inhibitor in the final assay buffer concentration. |
Cell-Based Assay Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low IDO1 induction | Insufficient IFN-γ concentration or activity | Use a fresh, properly stored stock of IFN-γ and optimize the concentration for your specific cell line. |
| Cell line not responsive to IFN-γ | Confirm that your chosen cell line expresses the IFN-γ receptor and is known to induce IDO1. The SKOV-3 ovarian cancer cell line is a commonly used model.[10][11] | |
| High cell toxicity | Inhibitor is cytotoxic | Perform a separate cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to your IDO1 activity assay to distinguish between IDO1 inhibition and general cytotoxicity.[10] |
| High DMSO concentration | Keep the final DMSO concentration in the culture medium below 0.5%.[9] | |
| Discrepancy with enzymatic assay results | Poor cell permeability of the inhibitor | Consider using a different inhibitor with better cell permeability or performing structure-activity relationship studies to improve this property. |
| Inhibitor is a substrate for efflux pumps | Co-incubate with known efflux pump inhibitors to see if the potency of your IDO1 inhibitor increases. |
Experimental Protocols
Key Experiment 1: IDO1 Enzymatic Assay
This protocol is a generalized procedure based on commonly used methods.
Materials:
-
Recombinant human IDO1 enzyme
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)[3]
-
L-tryptophan (substrate)
-
Ascorbic acid (reducing agent)
-
Methylene blue (electron carrier)
-
Catalase
-
Test inhibitor
-
Trichloroacetic acid (TCA) for reaction termination
-
Ehrlich's reagent or HPLC system for kynurenine detection
Procedure:
-
Prepare the assay mixture in a 96-well plate containing IDO1 Assay Buffer, ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).[3]
-
Add the test inhibitor at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add the recombinant IDO1 enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding L-tryptophan (final concentration, e.g., 400 µM).[3]
-
Incubate the plate at 37°C for 30-60 minutes.[3]
-
Stop the reaction by adding TCA (e.g., 30% w/v).[3]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[3]
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and measure the kynurenine concentration using either Ehrlich's reagent (colorimetric, read at 480 nm) or by HPLC.[10]
Key Experiment 2: Cell-Based IDO1 Assay
This protocol describes a common method using IFN-γ to induce IDO1 expression in cancer cells.
Materials:
-
IDO1-inducible cell line (e.g., SKOV-3, HeLa)
-
Cell culture medium (e.g., McCoy's 5A for SKOV-3) with fetal bovine serum (FBS)
-
Recombinant human IFN-γ
-
Test inhibitor
-
TCA
-
Ehrlich's reagent or HPLC system for kynurenine detection
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.[10]
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.[10] Include a non-induced control.
-
Remove the IFN-γ containing medium and replace it with fresh medium containing various concentrations of the test inhibitor. Also include a vehicle control.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[10]
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and measure the kynurenine concentration.[10]
Data Presentation
Table 1: Comparison of IC50 Values for Common IDO1 Inhibitors
| Inhibitor | Enzymatic Assay IC50 (nM) | Cell-Based Assay IC50 (nM) | Notes |
| Epacadostat | ~72 | ~7.1 - 15.3 | Potent inhibitor in both assays.[11] |
| Navoximod | - | ~75 | Dual inhibitor of IDO1 and TDO.[12] |
| BMS-986205 | ~2 | ~9.5 | Irreversible inhibitor.[11][12] |
| Indoximod (D-1MT) | >10,000 (weak inhibitor) | - | Not a direct enzymatic inhibitor; acts downstream.[8] |
| L-1-MT | ~19,000 - 120,000 | - | Weak competitive inhibitor.[1] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Visualizations
IDO1 Signaling Pathway and Points of Inhibition
Caption: IDO1 signaling pathway and inhibitor intervention points.
Experimental Workflow for IDO1 Inhibitor Screening
Caption: A typical workflow for IDO1 inhibitor discovery and validation.
References
- 1. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. seejph.com [seejph.com]
Avoiding off-target effects with Ido1-IN-16
Welcome to the technical support center for Ido1-IN-16. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment, leading to the depletion of tryptophan and the accumulation of immunosuppressive metabolites, primarily kynurenine. This process helps cancer cells evade the immune system. This compound directly inhibits the enzymatic activity of IDO1, thereby restoring local tryptophan levels and reducing the production of kynurenine. This can lead to the reactivation of anti-tumor immune responses.
Q2: What is the reported potency of this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) for IDO1 as detailed in the table below.
| Compound | Target | IC50 (nM) |
| This compound | IDO1 | 127 |
Q3: What are the potential off-target effects of this compound?
While specific off-target activities for this compound have not been extensively published, inhibitors of the IDO1 pathway, particularly those that are tryptophan mimetics, may have potential off-target effects.[1][2] These can include:
-
Inhibition of other tryptophan-catabolizing enzymes: Closely related enzymes such as Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO) could be inhibited.[3] It is crucial to assess the selectivity of this compound against these enzymes.
-
Activation of the mammalian target of rapamycin (mTOR) pathway: Some tryptophan analogs can act as fake nutritional signals, potentially activating the mTOR pathway which is involved in cell growth and proliferation.[1]
-
Activation of the Aryl Hydrocarbon Receptor (AhR): Kynurenine, the product of IDO1 activity, is a natural ligand for AhR.[2] While inhibiting IDO1 should reduce AhR activation, some IDO1 inhibitors, particularly tryptophan analogs, might directly interact with and activate AhR, leading to unintended downstream signaling.[1]
Q4: How can I assess the on-target activity of this compound in my experiments?
The most direct way to measure the on-target activity of this compound is to quantify the production of kynurenine in your experimental system. This can be done in both enzymatic and cell-based assays. A decrease in kynurenine levels in the presence of this compound indicates successful inhibition of IDO1.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of IDO1 activity observed. | Incorrect compound concentration: The concentration of this compound may be too low to effectively inhibit the enzyme in your specific assay system. | Perform a dose-response experiment to determine the optimal concentration of this compound for your experimental conditions. |
| Compound degradation: this compound may be unstable under your experimental conditions (e.g., prolonged incubation at 37°C, presence of certain media components). | Prepare fresh solutions of this compound for each experiment. Minimize the incubation time where possible and ensure appropriate storage of the compound as per the manufacturer's instructions. | |
| High cell density or enzyme concentration: The amount of IDO1 enzyme in your assay may be too high, requiring a higher concentration of the inhibitor. | Optimize the cell density or enzyme concentration in your assay to ensure it is within the linear range of detection and sensitive to inhibition. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Changes in cell passage number, confluency, or media composition can affect IDO1 expression and activity. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities and media formulations. |
| Incomplete dissolution of this compound: The compound may not be fully dissolved in the vehicle, leading to inaccurate concentrations. | Ensure complete dissolution of this compound in the appropriate solvent before adding it to your assay medium. Gentle warming or vortexing may be necessary. | |
| Unexpected cellular effects observed (e.g., cytotoxicity, altered cell morphology). | Off-target effects: this compound may be interacting with other cellular targets, leading to unintended consequences. | Perform cell viability assays (e.g., MTT, trypan blue exclusion) in parallel with your IDO1 activity assays to assess cytotoxicity. Consider testing for activation of known off-target pathways like mTOR and AhR. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to your cells. | Ensure the final concentration of the solvent in your assay is below the threshold for toxicity for your specific cell line (typically <0.5% for DMSO). Include a vehicle-only control in your experiments. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the on-target and potential off-target effects of this compound.
On-Target Activity Assessment
1. Biochemical IDO1 Enzyme Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant IDO1.
-
Reagents and Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare a reaction buffer containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the reaction buffer to the wells of a 96-well plate.
-
Add serial dilutions of this compound or a vehicle control to the wells.
-
Add the recombinant IDO1 enzyme to the wells and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding L-Tryptophan.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.
-
Calculate the percent inhibition based on the vehicle control.
-
2. Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This assay measures the inhibition of IDO1 activity in a cellular context, which is more physiologically relevant.
-
Reagents and Materials:
-
Cancer cell line known to express IDO1 upon stimulation (e.g., SK-OV-3, HeLa)
-
Interferon-gamma (IFN-γ)
-
Cell culture medium
-
This compound
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well cell culture plate
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Stimulate the cells with IFN-γ for 24-48 hours to induce IDO1 expression.
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound or a vehicle control.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins.
-
Incubate at 50°C for 30 minutes.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.
-
Quantify the kynurenine concentration using a standard curve and calculate the percent inhibition.
-
Off-Target Activity Assessment
1. mTOR Pathway Activation Assay (Western Blot)
This assay assesses whether this compound activates the mTOR signaling pathway by measuring the phosphorylation of key downstream targets.
-
Reagents and Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound at various concentrations and for different time points. Include a positive control for mTOR activation (e.g., insulin or growth factors).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
2. AhR Activation Reporter Assay
This assay uses a reporter cell line to measure the activation of the Aryl Hydrocarbon Receptor in response to this compound treatment.
-
Reagents and Materials:
-
A reporter cell line containing a luciferase gene under the control of an AhR-responsive promoter (e.g., containing Dioxin Response Elements - DREs).
-
This compound
-
A known AhR agonist as a positive control (e.g., TCDD or FICZ).
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Treat the cells with serial dilutions of this compound, a vehicle control, and the positive control.
-
Incubate for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Visualizations
References
Technical Support Center: Interpreting Unexpected Results with Ido1-IN-16
Welcome to the technical support center for Ido1-IN-16. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results that may arise during experiments with this inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are provided in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for this compound?
This compound is commercially available as an inhibitor of the holo-form of Indoleamine 2,3-dioxygenase 1 (IDO1) with a reported IC₅₀ of 127 nM.[1] The holo-form of the enzyme contains its heme cofactor and is catalytically active. However, it is important to note that a series of structurally related diisobutylaminophenyl hydroxyamidine compounds, developed from a holo-IDO1 inhibitor scaffold, were found to act by displacing the heme group and binding to the apo-form (heme-free) of IDO1.[2][3] This suggests a potential for a different mechanism of action than initially presumed based on the parent scaffold. Researchers should be aware of this possibility when interpreting their results.
Q2: What is the difference between inhibiting the holo- vs. apo-form of IDO1?
Inhibiting the holo-form of IDO1 typically involves a compound that binds to the active site, often competing with the substrate, tryptophan. In contrast, inhibitors that target the apo-form bind to the enzyme in its heme-free state, preventing the heme cofactor from binding and thus rendering the enzyme inactive.[4][5][6] This distinction is important because the kinetics and cellular consequences of these two mechanisms can differ. For example, apo-IDO1 binders may exhibit a more sustained inhibitory effect due to the slow kinetics of heme dissociation and rebinding.[7][8]
Q3: Are there known off-target effects for IDO1 inhibitors?
Yes, several off-target effects have been reported for IDO1 inhibitors, particularly those that are structurally similar to tryptophan (tryptophan mimetics). These can include:
-
Activation of the Aryl Hydrocarbon Receptor (AhR): Some IDO1 inhibitors can directly activate the AhR, a ligand-operated transcription factor that can influence immune responses independently of IDO1 inhibition.[1][9]
-
Modulation of mTOR Signaling: Tryptophan mimetics can be interpreted by cells as a tryptophan sufficiency signal, leading to the activation of the mTOR pathway, which is involved in cell growth and proliferation.[1][9][10][11]
It is not definitively known if this compound acts as a tryptophan mimetic. Researchers observing effects on these pathways should consider the possibility of off-target activity.
Q4: Why did some IDO1 inhibitors fail in clinical trials, and what does this mean for my research?
The reasons for the limited success of some IDO1 inhibitors, like epacadostat, in clinical trials are complex and multifactorial.[12] Potential contributing factors include the complexity of the tumor microenvironment, off-tumor effects of IDO1 inhibition, and the possibility that simply inhibiting the enzymatic function of IDO1 is not sufficient to overcome tumor-induced immune suppression.[13] For your research, this highlights the importance of using well-controlled experiments, including appropriate positive and negative controls, and considering the broader biological context of IDO1.
Troubleshooting Guide
Unexpected Result 1: Weaker than expected or no inhibition of kynurenine production in our cell-based assay.
| Potential Cause | Troubleshooting Steps |
| Incorrect Mechanism of Action Assumed | If your assay is very short, this compound may not have had enough time to displace heme if it acts on the apo-form. Try pre-incubating the cells with this compound for a longer period (e.g., several hours) before adding tryptophan. |
| Low IDO1 Expression | Ensure that IDO1 is adequately expressed in your cell line. IDO1 expression is often induced by interferon-gamma (IFN-γ). Verify IDO1 expression by Western blot or qPCR. |
| Inhibitor Degradation | Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh stock solutions for each experiment. |
| Cell Line Specific Effects | The cellular uptake and metabolism of this compound may vary between cell lines. Consider testing the inhibitor in a different IDO1-expressing cell line. |
| Compensatory Upregulation of other Tryptophan-catabolizing Enzymes | While less common, consider the possibility of compensatory upregulation of IDO2 or Tryptophan 2,3-dioxygenase (TDO).[13][14] |
Unexpected Result 2: Effects on cell proliferation or signaling pathways that are independent of kynurenine levels.
| Potential Cause | Troubleshooting Steps |
| Off-target Effects | As discussed in the FAQs, consider potential off-target effects on pathways like mTOR and AhR.[1][9][10][11] |
| - mTOR Pathway: Analyze the phosphorylation status of key mTOR pathway proteins (e.g., S6K, 4E-BP1) by Western blot. | |
| - AhR Pathway: Use an AhR reporter assay or measure the expression of AhR target genes (e.g., CYP1A1) by qPCR. | |
| Non-enzymatic Function of IDO1 | IDO1 has been shown to have signaling functions independent of its catalytic activity.[13] The binding of this compound could potentially modulate these signaling roles. This is a complex area of research and may require specialized assays to investigate. |
| Tryptophan Mimetic Activity | If this compound acts as a tryptophan mimetic, it could affect cellular processes that are sensitive to tryptophan levels, independent of IDO1 inhibition. |
Unexpected Result 3: Discrepancy between in vitro enzymatic and cell-based assay results.
| Potential Cause | Troubleshooting Steps |
| Cellular Permeability and Efflux | This compound may have poor cell permeability or be actively transported out of the cells, leading to a lower effective intracellular concentration. |
| Holo- vs. Apo-IDO1 Targeting | As mentioned, inhibitors targeting apo-IDO1 can appear less potent in short-term enzymatic assays compared to cell-based assays where there is more time for heme dissociation.[8] |
| Inhibitor Metabolism | The compound may be metabolized by the cells into a more or less active form. |
Data Presentation
Table 1: Comparison of IC₅₀ Values for Selected IDO1 Inhibitors
| Inhibitor | Target Form | Reported IC₅₀ (Enzymatic Assay) | Reported IC₅₀ (Cell-based Assay) | Reference(s) |
| This compound (I-1) | Holo-IDO1 | 127 nM | Not Reported | [1] |
| Compound I-4 (related to this compound) | Apo-IDO1 | Not Reported | 0.44 µM | [3] |
| Epacadostat | Holo-IDO1 | ~73 nM | ~15.3 nM | [15][16] |
| BMS-986205 (Linrodostat) | Apo-IDO1 | ~1.13 µM | ~9.5 nM | [8][16] |
Note: The IC₅₀ values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reducing agent)
-
Methylene blue (cofactor)
-
Catalase
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
This compound
-
p-Dimethylaminobenzaldehyde (DMAB) solution
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
Add varying concentrations of this compound or vehicle control to the wells of a 96-well plate.
-
Add the recombinant IDO1 enzyme to the wells to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Add the DMAB solution to each well. This solution reacts with the kynurenine produced to form a colored product.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 480 nm) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Protocol 2: Cell-Based Kynurenine Measurement Assay
Objective: To measure the inhibition of IDO1 activity by this compound in a cellular context.
Materials:
-
IDO1-expressing cells (e.g., IFN-γ stimulated HeLa or SKOV-3 cells)
-
Cell culture medium
-
Interferon-gamma (IFN-γ)
-
L-Tryptophan
-
This compound
-
p-Dimethylaminobenzaldehyde (DMAB) solution
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Seed the IDO1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Remove the medium and replace it with fresh medium containing varying concentrations of this compound or a vehicle control.
-
Optionally, pre-incubate the cells with the inhibitor for a period (e.g., 1-4 hours) to account for potential apo-IDO1 targeting.
-
Add L-tryptophan to the medium to serve as the substrate.
-
Incubate the plate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Add a stopping reagent (e.g., trichloroacetic acid) to the supernatant.
-
Centrifuge to pellet any precipitate.
-
Transfer the clarified supernatant to a new 96-well plate.
-
Add the DMAB solution to each well.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 480 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Visualizations
Caption: The IDO1 signaling pathway in the tumor microenvironment.
Caption: Experimental workflow for a cell-based kynurenine assay.
Caption: A logical flowchart for troubleshooting unexpected results.
References
- 1. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of novel IDO1 inhibitors targeting the protein's apo form through scaffold hopping from holo-IDO1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Apo-Form Selective Inhibition of Indoleamine 2,3-Dioxygenase* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a Novel Pseudo‐Natural Product Type IV IDO1 Inhibitor Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? | Annual Reviews [annualreviews.org]
- 13. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
Technical Support Center: Refining IDO1 Activity Assays
Welcome to the technical support center for refining Indoleamine 2,3-dioxygenase 1 (IDO1) activity assays. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. The following information is designed to help you optimize your experiments, particularly when using small molecule inhibitors. While specific examples may refer to well-characterized inhibitors, the principles and troubleshooting steps are broadly applicable to various investigational compounds, including Ido1-IN-16.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IDO1?
A1: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (L-Trp).[1][2] It oxidizes L-Trp to N-formylkynurenine, which is subsequently converted to kynurenine (Kyn).[3][4] The resulting depletion of L-Trp and accumulation of kynurenine metabolites in the cellular microenvironment creates an immunosuppressive effect by inhibiting the proliferation and function of effector T-cells and promoting the activity of regulatory T-cells.[5][6] This mechanism is often exploited by tumor cells to evade the immune system.[1][7]
Q2: What are the main types of IDO1 activity assays?
A2: There are two primary types of IDO1 activity assays:
-
Enzymatic (Cell-Free) Assays: These assays use purified, recombinant IDO1 enzyme. The reaction is typically initiated by adding L-Trp, and the activity is measured by quantifying the production of kynurenine. These assays are useful for studying direct enzyme-inhibitor interactions but can be prone to artifacts from compounds that interfere with the required redox cofactors (e.g., ascorbic acid, methylene blue).[3]
-
Cell-Based Assays: These assays utilize cultured cells that endogenously or exogenously express IDO1 (e.g., human SK-OV-3 or HeLa cells).[3][8] IDO1 expression is often induced with interferon-gamma (IFN-γ).[3] The assay measures the accumulation of kynurenine in the cell culture supernatant. This format is more physiologically relevant as it accounts for factors like cell permeability, potential cytotoxicity, and off-target effects of the test compound.[3]
Q3: How is kynurenine production typically measured?
A3: Kynurenine is commonly quantified using a colorimetric method involving Ehrlich's reagent (p-dimethylaminobenzaldehyde, p-DMAB). After stopping the enzymatic reaction with an acid like trichloroacetic acid (TCA), which also hydrolyzes N-formylkynurenine to kynurenine, the supernatant is mixed with Ehrlich's reagent. This reaction produces a yellow product that can be measured by absorbance, typically around 480 nm.[3] More sensitive and accurate methods include High-Performance Liquid Chromatography (HPLC) and fluorogenic assays that use a developer to react with N-formylkynurenine (NFK) to produce a fluorescent product.[4][9]
Q4: What is the mechanism of inhibition for IDO1 inhibitors?
A4: IDO1 inhibitors can have several mechanisms of action:
-
Competitive Inhibitors: These compounds, often tryptophan analogs, compete with the substrate (L-Trp) for binding to the active site.
-
Heme-Targeting Inhibitors: Many inhibitors coordinate with the heme iron in the active site.
-
Apo-Enzyme Binders: Some potent inhibitors, like BMS-986205, function by binding to the apo-form of IDO1 (the enzyme without its heme cofactor), preventing it from becoming active.[5][10] This is a physiologically relevant mechanism, as a significant portion of IDO1 can exist in the apo-form within cells.[5]
Q5: Why might my enzymatic IC50 value be different from my cell-based IC50 value for the same compound?
A5: Discrepancies between enzymatic and cell-based IC50 values are common and can arise from several factors. A compound may show potent enzymatic activity but weaker cellular activity due to poor cell membrane permeability. Conversely, a compound might appear more potent in a cellular assay due to off-target effects that impact the kynurenine pathway indirectly or because the cellular reducing environment differs from the artificial cofactors used in enzymatic assays.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal in Assay Wells | 1. Autofluorescence/absorbance of the test compound at the detection wavelength. 2. Non-specific reaction of the compound with detection reagents (e.g., Ehrlich's reagent). 3. Microbial contamination of cell cultures producing interfering substances. | 1. Run "compound-only" control wells (without enzyme or cells) to measure intrinsic signal and subtract it from test wells. 2. Test the compound's reactivity with the detection reagents in a cell-free, enzyme-free buffer. 3. Regularly check cell cultures for contamination and practice good aseptic technique. |
| Low or No IDO1 Activity (Low Signal) | 1. (Cell-based) Insufficient IFN-γ stimulation to induce IDO1 expression. 2. (Cell-based) Inappropriate cell density; too few cells to produce a detectable signal.[3] 3. (Enzymatic) Inactive recombinant enzyme due to improper storage or repeated freeze-thaw cycles. 4. (Enzymatic) Degradation of essential assay components like ascorbic acid. | 1. Verify the activity of the IFN-γ stock and optimize the concentration (typically 100 ng/mL) and incubation time (24-48 hours).[3] 2. Optimize cell seeding density. Higher density can increase the signal range but may decrease sensitivity to inhibitors.[3] 3. Aliquot recombinant enzyme upon receipt and avoid repeated freeze-thaw cycles. Always keep it on ice when in use. 4. Prepare fresh assay buffers and redox components before each experiment. |
| High Well-to-Well Variability | 1. Inconsistent cell seeding across the plate. 2. "Edge effects" in the microplate due to differential evaporation. 3. Inaccurate pipetting of reagents, substrate, or inhibitor. 4. Cell lifting or monolayer disruption during media changes or reagent addition. | 1. Ensure cells are thoroughly resuspended to a single-cell suspension before plating. 2. Avoid using the outermost wells of the plate or ensure proper humidification in the incubator. 3. Use calibrated pipettes and pre-wet tips before dispensing. 4. Add liquids gently to the side of the wells to avoid disturbing the cell monolayer. |
| Inhibitor Shows >100% Inhibition or Appears to Enhance IDO1 Activity | 1. Compound interferes with the detection method (e.g., quenches fluorescence or colorimetric signal). 2. At high concentrations, the inhibitor may be cytotoxic, leading to cell death and release of intracellular contents that interfere with the assay. 3. The compound is a redox-cycling agent that interferes with the artificial cofactors in an enzymatic assay, leading to apparent inhibition.[3] | 1. Check for assay interference as described in the "High Background" section. 2. Perform a parallel cell viability assay (e.g., MTT, CellTiter-Glo) to assess compound toxicity at the tested concentrations. 3. Test the compound in a cell-based assay, which uses the natural intracellular redox machinery and is less prone to this artifact.[3] |
Quantitative Data Summary
The following table summarizes key quantitative data for commonly used IDO1 inhibitors and assay parameters.
| Parameter | Compound / Condition | Value | Assay Type | Reference |
| IC50 | Epacadostat (INCB024360) | ~70 nM | Enzymatic | [12] |
| Epacadostat (INCB024360) | ~19 nM | Cellular (unspecified) | [12] | |
| BMS-986205 | 1.1 µM | Cellular (HEK293-hIDO1) | [11] | |
| IDO5L | 24.2 ± 1.3 nM | Enzymatic (Fluorogenic) | [9] | |
| Cellular Assay Parameters | IFN-γ Induction | 100 ng/mL | Cell-based (SK-OV-3) | [3] |
| Cell Seeding Density | 3 x 10⁴ cells/well | Cell-based (SK-OV-3) | [3] | |
| Enzymatic Assay Parameters | L-Tryptophan | 100-400 µM | Enzymatic (Cell Lysate) | [4] |
Experimental Protocols
Protocol 1: Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This protocol is adapted for a 96-well format using an adherent cell line like SK-OV-3.
Materials:
-
SK-OV-3 cells (or other suitable cell line)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Recombinant human IFN-γ
-
Test inhibitor (e.g., this compound) and control inhibitor (e.g., Epacadostat)
-
Trichloroacetic acid (TCA), 6.1 N
-
Ehrlich's reagent (2% w/v p-dimethylaminobenzaldehyde in glacial acetic acid)
-
L-Kynurenine standard
-
96-well flat-bottom cell culture plates
Procedure:
-
Cell Seeding: Plate SK-OV-3 cells in a 96-well plate at a density of 3 x 10⁴ cells per well in 100 µL of culture medium. Allow cells to adhere overnight at 37°C and 5% CO₂.[3]
-
IDO1 Induction: The next day, add 100 µL of medium containing IFN-γ to achieve a final concentration of 100 ng/mL. For negative control wells, add 100 µL of medium without IFN-γ. Incubate for 24-48 hours.[3]
-
Inhibitor Treatment: Carefully remove the culture medium. Add 200 µL of fresh medium containing the desired concentrations of your test inhibitor (e.g., this compound) or control compounds. Include "vehicle-only" (e.g., 0.1% DMSO) wells for 0% inhibition control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection & Processing:
-
After incubation, carefully transfer 140 µL of supernatant from each well to a new 96-well plate.
-
Add 10 µL of 6.1 N TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[3]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.
-
-
Kynurenine Detection:
-
Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate.
-
Prepare a kynurenine standard curve in the same plate (e.g., 0-100 µM).
-
Add 100 µL of freshly prepared Ehrlich's reagent to all sample and standard wells.
-
Incubate for 10 minutes at room temperature.
-
Read the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis: Determine the kynurenine concentration in each sample by interpolating from the standard curve. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
Visualizations
IDO1 Immunosuppressive Pathway
Caption: The IDO1 pathway leads to tryptophan depletion and kynurenine production, suppressing T-cell function.
Experimental Workflow: IDO1 Inhibitor Screening
Caption: Workflow for a cell-based IDO1 inhibitor screening assay measuring kynurenine production.
Troubleshooting Logic for Low Assay Signal
Caption: A logical flow diagram for troubleshooting the common issue of low signal in IDO1 assays.
References
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDO1: The Metabolic Gatekeeper [elisakits.co.uk]
- 7. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Small Molecule IDO1 Inhibitors
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing and handling small molecule IDO1 inhibitors?
A1: Proper storage and handling are critical to maintaining the integrity and activity of your inhibitor. Upon receipt, it is important to adhere to the storage conditions specified on the product data sheet. For many small molecule inhibitors, these are the general guidelines:
-
Solid Form: Store the compound as a solid at -20°C or -80°C for long-term stability. When stored correctly as a powder, many small molecules are stable for years.[1][2]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent, such as dimethyl sulfoxide (DMSO).[3] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][2]
-
Handling: Before opening the vial, allow the product to equilibrate to room temperature in a desiccator to prevent condensation of moisture, which can accelerate degradation. For weighing, use an appropriate balance and minimize the time the solid material is exposed to air and light.
Q2: How should I prepare stock solutions of my inhibitor?
A2: Preparing stock solutions correctly is crucial for accurate and reproducible experimental results.
-
Solvent Selection: High-quality, anhydrous DMSO is the most common solvent for creating highly concentrated stock solutions of small molecules.[3] Always use a fresh, unopened bottle of anhydrous DMSO to minimize water content, as moisture can promote hydrolysis of certain compounds.[4]
-
Dissolution: To ensure the compound is fully dissolved, you can vortex the solution or use a sonicator bath for a short period.[2]
-
Working Dilutions: When preparing working solutions for aqueous-based assays (e.g., cell culture), it is best to make intermediate dilutions in DMSO before the final dilution into your aqueous buffer or medium. This helps to prevent the compound from precipitating out of solution. The final concentration of DMSO in your experiment should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.[2]
Q3: What are the common causes of inhibitor degradation in experimental settings?
A3: Small molecule inhibitors can degrade through several mechanisms, leading to a loss of potency and inconsistent results. The primary pathways for degradation include:
-
Hydrolysis: This is a chemical reaction with water that can cleave labile functional groups such as esters and amides, which may be present in the inhibitor's structure.[5][6][7][8][9] The rate of hydrolysis is often influenced by pH.[7][9]
-
Oxidation: Many organic molecules are susceptible to oxidation, which is the loss of electrons. This can be initiated by exposure to air (autoxidation), light, or the presence of trace metal ions.[10] Functional groups like indoles can be susceptible to oxidative degradation.[11][12][13]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to break chemical bonds and alter the structure of a compound.[14][15][16] It is advisable to protect photosensitive compounds from light by using amber vials or wrapping containers in foil.
Q4: How can I minimize the degradation of my inhibitor?
A4: To ensure the stability and efficacy of your inhibitor, follow these preventative measures:
-
Proper Storage: Adhere strictly to the recommended storage conditions. Store stock solutions in tightly sealed vials at low temperatures (-20°C or -80°C).[1][2]
-
Use Anhydrous Solvents: When preparing stock solutions, use high-purity, anhydrous solvents to minimize water content.
-
Aliquot Stock Solutions: Prepare single-use aliquots to avoid the damaging effects of repeated freeze-thaw cycles.[1][2]
-
Protect from Light: If the compound is known to be or suspected of being photosensitive, work with it in low-light conditions and store it in light-protecting containers.[14]
-
pH Control: Be mindful of the pH of your buffers and media, as it can significantly impact the stability of compounds susceptible to acid or base-catalyzed hydrolysis.[7]
-
Fresh Working Solutions: Prepare fresh working solutions from your frozen stock for each experiment to ensure consistent potency.
Troubleshooting Guide
Unexpected or inconsistent results in your experiments can often be attributed to issues with the stability of your small molecule inhibitor. The following table provides a guide to troubleshooting common problems.
| Problem | Potential Cause | Recommended Solution |
| Loss of Compound Activity or Reduced Potency | 1. Degradation of stock solution: Repeated freeze-thaw cycles, improper storage temperature, moisture contamination in DMSO.[1][2] 2. Degradation in working solution: Instability in aqueous media over the course of the experiment (hydrolysis, oxidation).[5][10] 3. Adsorption to labware: The compound may stick to plastic tubes or plates, reducing its effective concentration.[17] | 1. Prepare fresh stock solutions from solid compound. Use single-use aliquots of existing stock solutions. 2. Prepare fresh working solutions immediately before each experiment. Assess compound stability in your experimental media over time. 3. Consider using low-adhesion microplates or glass vials. Include a known standard in your experiment to check for system-wide issues. |
| Precipitation in Cell Culture Media | 1. Poor aqueous solubility: The inhibitor's concentration exceeds its solubility limit in the aqueous media. 2. "Crashing out" from DMSO stock: Diluting a highly concentrated DMSO stock directly into aqueous media can cause the compound to precipitate. | 1. Determine the kinetic solubility of your compound in the experimental media.[18] Do not exceed this concentration. 2. Perform serial dilutions of the DMSO stock in DMSO first, before making the final dilution into the aqueous medium. Ensure adequate mixing upon final dilution. |
| Inconsistent Results Between Experiments | 1. Variability in stock solution concentration: Inaccurate weighing of solid, pipetting errors during dilution, or solvent evaporation from stock vials.[19] 2. Age of working solutions: Using working solutions prepared at different times can lead to variability if the compound is unstable in that solution. | 1. Re-prepare stock solutions carefully. Use calibrated pipettes. Store stock solutions in tightly sealed vials.[19] 2. Always use freshly prepared working solutions for each experiment. Establish a standard operating procedure for solution preparation. |
Summary of General Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Form | Solid (lyophilized powder) | Generally more stable than solutions for long-term storage. |
| Storage Temperature (Solid) | -20°C or -80°C | Reduces the rate of chemical degradation.[1][2] |
| Storage Temperature (Stock Solution) | -20°C or -80°C | Preserves stability in solution; -80°C is often preferred for longer-term storage.[1] |
| Solvent for Stock Solution | Anhydrous, high-purity DMSO | Good solvating power for many organic molecules; anhydrous grade minimizes water for hydrolysis.[3] |
| Freeze-Thaw Cycles | Avoid | Repeated cycling can introduce moisture and degrade the compound. Use single-use aliquots.[1][2] |
| Light Exposure | Minimize | Protect from light, especially UV, by using amber vials or foil to prevent photodegradation.[14] |
| Working Solutions | Prepare Freshly | Aqueous solutions are generally less stable; prepare immediately before use for best results. |
Experimental Protocol: Assessing Inhibitor Stability in Cell Culture Medium
This protocol provides a general method to assess the stability of a small molecule inhibitor in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the percentage of the inhibitor remaining in cell culture medium after incubation at 37°C for various time points.
Materials:
-
Small molecule inhibitor stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Incubator at 37°C, 5% CO2
-
Sterile microcentrifuge tubes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (or other modifier, as needed for chromatography)
Procedure:
-
Preparation of Test Solution: a. Pre-warm the cell culture medium to 37°C. b. Prepare a working solution of the inhibitor in the pre-warmed medium at the final concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., 0.1%). c. Mix thoroughly by gentle vortexing.
-
Time Zero (T=0) Sample: a. Immediately after preparation, take an aliquot (e.g., 200 µL) of the test solution. b. Add an equal volume of cold acetonitrile (ACN) to precipitate proteins from the serum in the medium. c. Vortex vigorously for 30 seconds. d. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. e. Carefully collect the supernatant and transfer it to an HPLC vial. This is your T=0 sample. Store at -80°C until analysis.
-
Incubation and Sampling: a. Place the remaining test solution in a sterile, sealed tube in a 37°C incubator. b. At each desired time point (e.g., 2, 4, 8, 24, 48 hours), remove the tube from the incubator and repeat steps 2a-2e to collect a sample.
-
HPLC Analysis: a. Set up an appropriate HPLC method to separate your inhibitor from any potential degradation products and media components. This will require method development to determine the optimal mobile phase, gradient, and column. b. Inject all samples (T=0 and subsequent time points) onto the HPLC system. c. Record the peak area of the inhibitor at each time point.
-
Data Analysis: a. Calculate the percentage of inhibitor remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100 b. Plot the % remaining against time to visualize the degradation kinetics of your inhibitor in the cell culture medium.
Visualizations
Caption: Overview of the IDO1 metabolic pathway and its immunosuppressive effects.
Caption: A logical workflow for diagnosing issues related to inhibitor instability.
References
- 1. captivatebio.com [captivatebio.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 6. byjus.com [byjus.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. [Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 18. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. enfanos.com [enfanos.com]
Technical Support Center: Ido1-IN-16 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Ido1-IN-16, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of IDO1, a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] IDO1 is a therapeutic target in oncology due to its role in mediating immune suppression in the tumor microenvironment.[2][3] By inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine, which can help to restore anti-tumor immune responses.[2] this compound is reported to target the holo-form of the IDO1 enzyme.[1]
Q2: What is the reported potency of this compound?
A2: According to its supplier, this compound (also referred to as I-1) has an IC50 of 127 nM.[1] However, the primary research article associated with this compound focuses on a different representative compound, I-4, which was found to have a cell-based IC50 value of 0.44 µM (440 nM) and targets the apo-form of IDO1.[2][4] Researchers should consider this discrepancy when planning experiments.
Q3: Which cell lines are suitable for this compound experiments?
A3: The choice of cell line is critical for a successful experiment and depends on the research question. Key considerations include:
-
Endogenous IDO1 Expression: Many tumor cell lines require stimulation with interferon-gamma (IFN-γ) to induce or upregulate IDO1 expression.[5][6][7]
-
Constitutive IDO1 Expression: Some cell lines, such as the ovarian cancer cell line SKOV-3, are known to have constitutive IDO1 expression, which is further enhanced by IFN-γ.[5][8]
-
Transfected Cell Lines: For studying specific isoforms or achieving high expression levels, engineered cell lines stably or transiently expressing IDO1 can be used.[9]
The following table summarizes cell lines commonly used in IDO1 inhibitor studies:
| Cell Line | Cancer Type | IDO1 Expression | Notes |
| SKOV-3 | Ovarian Cancer | Constitutive and IFN-γ inducible | A widely used model for cell-based IDO1 assays.[5][8] |
| HeLa | Cervical Cancer | IFN-γ inducible | Commonly used for IDO1 inhibitor screening.[7][10][11] |
| MDA-MB-231 | Breast Cancer | IFN-γ inducible | Shows lower basal IDO1 activity compared to SKOV-3.[6][12] |
| BxPC3 | Pancreatic Cancer | IFN-γ inducible | Used in high-throughput screening for IDO1 inhibitors.[13] |
| Lewis Lung Carcinoma (LLC) | Lung Cancer | Low endogenous, can be engineered | Suitable for in vivo studies in syngeneic mouse models. |
| B16 Melanoma | Melanoma | Can be engineered to express IDO1 | Used in studies of IDO1 signaling and in vivo efficacy.[14] |
| Jurkat | T-cell Leukemia | Does not express IDO1 | Used in co-culture assays to assess the effect of IDO1 inhibition on T-cell activation.[5] |
Q4: How can I measure the activity of this compound in a cell-based assay?
A4: The most common method is to measure the production of kynurenine, the downstream product of IDO1 activity, in the cell culture supernatant. This can be done using several techniques, including:
-
HPLC: High-performance liquid chromatography is a sensitive and accurate method for quantifying tryptophan and kynurenine.[6][15]
-
Colorimetric Assay (Ehrlich's Reagent): This method involves a chemical reaction with p-dimethylaminobenzaldehyde (p-DMAB) that produces a colored product, which can be measured by a spectrophotometer.[15]
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers high specificity and sensitivity for the simultaneous quantification of multiple kynurenine pathway metabolites.
-
Commercial Assay Kits: Several commercially available kits provide a convenient and standardized method for measuring IDO1 activity.
Experimental Protocols
Protocol 1: In Vitro IDO1 Inhibition Assay in SKOV-3 Cells
This protocol describes a standard cell-based assay to determine the IC50 of an IDO1 inhibitor.
Materials:
-
SKOV-3 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Recombinant human IFN-γ
-
This compound
-
L-tryptophan
-
Assay buffer
-
Reagents for kynurenine detection (e.g., HPLC or colorimetric assay components)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[5]
-
IDO1 Induction: The next day, add IFN-γ to the cell culture medium at a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium containing L-tryptophan. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours.
-
Kynurenine Measurement: Collect the cell culture supernatant and measure the kynurenine concentration using your chosen method (e.g., HPLC or colorimetric assay).
-
Data Analysis: Plot the percentage of IDO1 inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low IDO1 activity detected in control cells | Insufficient IFN-γ stimulation. | Optimize IFN-γ concentration (typically 50-100 ng/mL) and incubation time (24-48 hours).[5] |
| Cell line does not express functional IDO1. | Confirm IDO1 expression by Western blot or qPCR. Consider using a different cell line with known IDO1 expression. | |
| Low tryptophan concentration in the medium. | Supplement the medium with L-tryptophan (e.g., 50 µg/mL).[5] | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Inaccurate pipetting of the inhibitor. | Use calibrated pipettes and perform serial dilutions carefully. | |
| Inconsistent IC50 values for this compound | Different experimental conditions (cell density, IFN-γ concentration, incubation time). | Standardize the assay protocol across all experiments. |
| Degradation of the compound. | Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. | |
| Cell viability is affected by the compound. | Perform a cytotoxicity assay in parallel to ensure that the observed inhibition is not due to cell death. | |
| Unexpected increase in kynurenine production at high inhibitor concentrations | Off-target effects of the compound. | Investigate the specificity of this compound against other enzymes in the kynurenine pathway or other cellular targets. |
| Assay interference. | Check if the compound interferes with the kynurenine detection method (e.g., by having intrinsic fluorescence or absorbance at the detection wavelength). |
Signaling Pathways and Experimental Workflows
IDO1 Signaling Pathway
IDO1 is a central enzyme in the kynurenine pathway, which has significant downstream effects on the immune system and cancer cell biology.
Caption: The IDO1 enzyme converts tryptophan to kynurenine, leading to immune suppression.
Experimental Workflow for this compound IC50 Determination
This workflow outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
Caption: Workflow for determining the IC50 value of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel IDO1 inhibitors targeting the protein's apo form through scaffold hopping from holo-IDO1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. scispace.com [scispace.com]
Validation & Comparative
Preclinical Showdown: A Comparative Guide to Ido1-IN-16 and Epacadostat
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1): Ido1-IN-16 and the well-characterized compound, epacadostat. This analysis is based on available preclinical data to inform research and development decisions in the immuno-oncology landscape.
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator, playing a pivotal role in tumor immune evasion by catalyzing the degradation of the essential amino acid tryptophan. This process leads to the suppression of T-cell activity and the promotion of an immunosuppressive tumor microenvironment. Consequently, the development of small molecule inhibitors targeting IDO1 has been a significant focus in cancer immunotherapy. This guide offers a comparative preclinical overview of this compound and the clinical-stage inhibitor, epacadostat.
Mechanism of Action and In Vitro Potency
Both this compound and epacadostat are potent inhibitors of the IDO1 enzyme. However, they exhibit differences in their specific mechanisms and inhibitory concentrations.
This compound is a more recently identified inhibitor that targets the holo-form of the IDO1 enzyme.[1] Preclinical data indicates that this compound has a half-maximal inhibitory concentration (IC50) of 127 nM for holo-IDO1.[1] A related compound from the same chemical series, designated as I-4, demonstrated an IC50 of 0.44 µM in a cell-based IDO1 assay.[2][3] This particular series of compounds, derived from a urea-based scaffold, was unexpectedly found to displace heme and bind to the apo-form of IDO1.[2][3]
Epacadostat (INCB024360) is a well-documented, orally available, and selective IDO1 inhibitor that acts as a reversible and competitive inhibitor.[4] It has demonstrated potent enzymatic and cell-based inhibitory activity, with reported IC50 values of approximately 71.8 nM in enzymatic assays and 10 nM in cell-based assays.[4]
Data Presentation: Quantitative Comparison
| Parameter | This compound | Epacadostat |
| Target | Holo-IDO1 (also potential for apo-IDO1 binding in series) | IDO1 |
| Mechanism of Action | Not fully detailed, but from a series that can displace heme from apo-IDO1 | Reversible, competitive inhibitor |
| Enzymatic IC50 | 127 nM (for holo-IDO1) | ~71.8 nM |
| Cell-based IC50 | 0.44 µM (for related compound I-4) | ~10 nM |
| Selectivity | Data not available | >1,000-fold selective for IDO1 over IDO2 and TDO |
Signaling Pathway and Experimental Workflow
The inhibition of IDO1 by compounds like this compound and epacadostat aims to restore the anti-tumor immune response by preventing the depletion of tryptophan and the production of immunosuppressive kynurenine metabolites.
A typical preclinical workflow to evaluate and compare IDO1 inhibitors involves a series of in vitro and in vivo experiments.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of investigational compounds. Below are summaries of typical protocols used in the preclinical evaluation of IDO1 inhibitors.
IDO1 Enzymatic Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1.
Methodology:
-
Recombinant human IDO1 enzyme is incubated with the test compound (e.g., this compound or epacadostat) at various concentrations.
-
The enzymatic reaction is initiated by the addition of the substrate L-tryptophan and a reducing agent system (e.g., ascorbic acid and methylene blue).
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of the product, kynurenine, is quantified. This is often done by measuring the absorbance at 321 nm after a colorimetric reaction with p-dimethylaminobenzaldehyde or by using HPLC.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
Cell-based IDO1 Inhibition Assay
Objective: To measure the ability of a compound to inhibit IDO1 activity within a cellular context.
Methodology:
-
A human cancer cell line that expresses IDO1 upon stimulation, such as HeLa or SK-OV-3 cells, is cultured.[5][6]
-
IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.[5]
-
The cells are then treated with various concentrations of the test inhibitor in the presence of L-tryptophan.
-
After a defined incubation period, the cell culture supernatant is collected.
-
The concentration of kynurenine in the supernatant is measured, typically using a colorimetric method or LC-MS/MS.
-
The cellular IC50 value is determined by plotting the percentage of inhibition of kynurenine production against the inhibitor concentration.
In Vivo Tumor Models
Objective: To evaluate the anti-tumor efficacy of the IDO1 inhibitor, either as a monotherapy or in combination with other immunotherapies.
Methodology:
-
Syngeneic mouse tumor models are commonly used, where immunocompetent mice are implanted with a tumor cell line (e.g., B16F10 melanoma or CT26 colon carcinoma).
-
Once the tumors are established, the mice are treated with the IDO1 inhibitor (administered orally or via other appropriate routes), a vehicle control, and potentially a combination agent (e.g., an anti-PD-1 antibody).
-
Tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, tumors and other tissues (e.g., plasma, lymph nodes) can be collected for pharmacodynamic analysis, such as measuring the levels of tryptophan and kynurenine to confirm target engagement.
-
The anti-tumor efficacy is assessed by comparing the tumor growth rates and survival of the different treatment groups. Preclinical studies have shown that epacadostat can suppress tumor growth in such models, particularly in combination with immune checkpoint inhibitors.[7][8]
Conclusion
This comparative guide highlights the key preclinical characteristics of this compound and epacadostat. Epacadostat is a well-characterized, potent, and selective IDO1 inhibitor with a substantial body of preclinical and clinical data. This compound is a more recent entrant with a distinct potential mechanism of action targeting both holo- and apo-forms of IDO1. While the currently available public data on this compound is limited, its reported in vitro potency suggests it is a compound of interest for further investigation.
For researchers in the field, the direct comparison of in vitro potency provides a valuable benchmark. Further preclinical studies on this compound, particularly focusing on its selectivity, in vivo efficacy, and pharmacokinetic profile, are necessary to fully elucidate its therapeutic potential relative to more established IDO1 inhibitors like epacadostat. The experimental protocols and workflow diagrams provided herein offer a standardized framework for such future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel IDO1 inhibitors targeting the protein's apo form through scaffold hopping from holo-IDO1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors: Ido1-IN-16 and navoximod. The information is intended for researchers, scientists, and professionals involved in drug development and is based on publicly available preclinical and clinical data.
Introduction to IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] By catabolizing the essential amino acid tryptophan, IDO1 plays a crucial role in creating an immunosuppressive tumor microenvironment, allowing cancer cells to evade the immune system.[1][3] Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy.[3] This guide focuses on a direct comparison of two such inhibitors, this compound and navoximod, to aid researchers in their evaluation of these compounds.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and navoximod, providing a direct comparison of their potency and observed effects.
Table 1: In Vitro Potency
| Compound | Target | IC50 | Ki | EC50 |
| This compound | holo-IDO1 | 127 nM[4] | Not Reported | Not Reported |
| Navoximod | IDO1 | Not Reported | 7 nM[5] | 75 nM[5] |
Table 2: Preclinical and Clinical Observations for Navoximod
| Parameter | Observation | Source |
| In Vitro Cellular Activity (EC50) | 70 nM | [6] |
| Human T-cell Proliferation Assay (MLR, ED50) | 80 nM | [7] |
| Mouse DC T-cell Suppression Assay (ED50) | 120 nM | [7] |
| In Vivo Kynurenine Reduction (Mice) | ~50% reduction in plasma and tissue kynurenine after a single oral dose. | [7] |
| In Vivo Antitumor Efficacy (B16F10 melanoma model, with vaccine) | ~95% reduction in tumor volume within 4 days of vaccination. | |
| Phase Ia Clinical Trial (Monotherapy) | Well-tolerated up to 800 mg BID. Stable disease observed in 8 of 22 efficacy-evaluable patients (36%).[6][8] | [6] |
| Phase I Clinical Trial (with Atezolizumab) | Acceptable safety and tolerability. Partial or complete response in 16 of 157 patients (10.2%).[9][10] | [9][10] |
Note: At the time of this guide's compilation, detailed preclinical and clinical data for this compound were not publicly available.
Signaling Pathways and Mechanism of Action
Both this compound and navoximod are inhibitors of the IDO1 enzyme. The primary mechanism of action for IDO1 inhibitors is to block the conversion of tryptophan to kynurenine.[1] This leads to a reversal of the immunosuppressive tumor microenvironment by:
-
Increasing Tryptophan Levels: Restoring tryptophan levels allows for the proliferation and activation of immune cells, particularly T-lymphocytes.
-
Decreasing Kynurenine Levels: Reducing the concentration of the immunosuppressive metabolite kynurenine helps to restore the function of dendritic cells (DCs), natural killer (NK) cells, and T-cells, and can decrease the population of regulatory T-cells (Tregs).
The diagram below illustrates the IDO1 pathway and the point of intervention for inhibitors like this compound and navoximod.
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment and comparison of drug efficacy. Below are generalized protocols for key experiments used to evaluate IDO1 inhibitors.
In Vitro IC50 Determination (Enzymatic Assay)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against the IDO1 enzyme.
-
Reagents and Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Assay buffer (e.g., potassium phosphate buffer)
-
Cofactors (e.g., ascorbic acid, methylene blue)
-
Test compounds (this compound, navoximod) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compounds.
-
In a 96-well plate, add the assay buffer, cofactors, and the test compound dilutions.
-
Initiate the enzymatic reaction by adding the IDO1 enzyme and L-tryptophan.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Measure the formation of kynurenine, typically by measuring absorbance at a specific wavelength (e.g., 480 nm) after a colorimetric reaction.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Tumor Growth Inhibition Study (Syngeneic Mouse Model)
This protocol describes a typical in vivo experiment to assess the antitumor efficacy of an IDO1 inhibitor.
-
Animal Model:
-
Use an immunocompetent mouse strain (e.g., C57BL/6).
-
Implant a syngeneic tumor cell line known to express IDO1 or to induce an IDO1-mediated immunosuppressive environment (e.g., B16F10 melanoma, CT26 colon carcinoma).
-
-
Treatment Groups:
-
Vehicle control (the formulation used to deliver the drug).
-
Test compound (e.g., navoximod) administered orally or via another appropriate route at one or more dose levels.
-
Optional: Combination therapy group (e.g., IDO1 inhibitor plus a checkpoint inhibitor).
-
-
Procedure:
-
Once tumors reach a palpable size, randomize the mice into treatment groups.
-
Administer the treatments according to a predefined schedule (e.g., daily, twice daily).
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for immune cell infiltration).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed differences.
-
The following diagram illustrates a typical workflow for evaluating the efficacy of an IDO1 inhibitor.
Conclusion
Navoximod is a potent IDO1 inhibitor with well-documented preclinical and clinical data demonstrating its ability to modulate the kynurenine pathway and exert antitumor effects, particularly in combination with other immunotherapies. This compound is also an inhibitor of IDO1 with a reported IC50 in the nanomolar range, indicating its potential as a research tool. However, a comprehensive comparison of the efficacy of this compound is limited by the lack of publicly available in vivo and clinical data. Researchers are encouraged to consider the available data and the specific requirements of their studies when selecting an IDO1 inhibitor.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. IDO1 - Biocare Medical [biocare.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vivo Target Engagement of IDO1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of preclinical tools and methodologies for validating the in vivo target engagement of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, with a focus on LY3381916 (also known as IDO1-IN-5). The objective is to offer a comparative analysis of its performance against other notable IDO1 inhibitors, supported by experimental data and detailed protocols to aid in the design and execution of similar studies.
Introduction to IDO1 and its Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, upregulation of IDO1 by cancer cells or immune cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[2] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby enabling tumors to evade immune surveillance.[2]
Given its critical role in immune escape, IDO1 has emerged as a promising therapeutic target in oncology. A variety of small molecule inhibitors have been developed to block its enzymatic activity. Validating that these inhibitors reach and engage their target in a complex in vivo system is crucial for their clinical development. The primary pharmacodynamic (PD) biomarker for assessing IDO1 target engagement in vivo is the reduction of kynurenine (Kyn) levels, often expressed as a ratio to tryptophan (Trp) levels, in plasma and, more importantly, within the tumor itself.
Comparative Analysis of IDO1 Inhibitors
This section compares the in vivo target engagement of LY3381916 (IDO1-IN-5) with other well-characterized IDO1 inhibitors. The data presented is a synthesis of publicly available preclinical findings.
| Inhibitor | Chemical Class | Mechanism of Action | In Vivo Model | Key Target Engagement Findings |
| LY3381916 (IDO1-IN-5) | Indoline derivative | Potent and selective inhibitor of apo-IDO1 (heme-unbound form) | Preclinical tumor models | Demonstrates >90% inhibition of IDO1 activity with once-daily dosing. Enhances the activity of anti-PD-L1 antibodies, associated with an increased T cell response.[3][4] |
| Epacadostat (INCB024360) | Hydroxyamidine | Reversible, competitive inhibitor of heme-bound IDO1 | Syngeneic mouse models (e.g., B16F10 melanoma) | Dose-dependent reduction of plasma and tumor kynurenine levels.[5] |
| Navoximod (GDC-0919) | Imidazo[1,5-a]pyridine | Potent, selective, and orally bioavailable inhibitor of IDO1 | Syngeneic mouse models (e.g., B16F10 melanoma) | Reduces plasma and tissue kynurenine concentrations by approximately 50% following oral administration.[6][7] |
| Linrodostat (BMS-986205) | Propanamide derivative | Irreversible, suicide inhibitor of IDO1 | Human xenograft models (e.g., SKOV3) | Potent and selective inhibition of kynurenine production in vivo.[1][8] |
| Indoximod (D-1MT) | Tryptophan mimetic | Does not directly inhibit the IDO1 enzyme but acts downstream, potentially by modulating the aryl hydrocarbon receptor (AhR) and activating mTORC1.[9][10] | Syngeneic mouse models (e.g., B16 melanoma) | Downregulates IDO1 expression and function in vivo, leading to decreased kynurenine production and increased T cell proliferation. |
Experimental Protocols
Syngeneic Mouse Model for In Vivo Efficacy and Pharmacodynamics
This protocol describes the establishment of a syngeneic tumor model using B16F10 melanoma cells, a commonly used model for studying IDO1 inhibitors.
Materials:
-
B16F10 mouse melanoma cell line (ATCC® CRL-6475™)
-
Complete growth medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6- to 8-week-old female C57BL/6 mice
-
IDO1 inhibitor compound(s) and vehicle control
-
Calipers, syringes, and needles
Procedure:
-
Cell Culture: Culture B16F10 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain logarithmic growth. For experiments, use cells at ~80% confluency.
-
Cell Preparation for Injection: On the day of injection, wash the cells with PBS, detach them using Trypsin-EDTA, and then neutralize the trypsin with complete growth medium. Centrifuge the cells and resuspend the pellet in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the right flank of each C57BL/6 mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 75-100 mm³), randomize the mice into treatment and control groups. Administer the IDO1 inhibitor(s) and vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Pharmacodynamic Sample Collection: At specified time points after the final dose, collect blood samples via cardiac puncture or tail vein bleeding for plasma analysis. Immediately following blood collection, euthanize the mice and excise the tumors for tissue analysis.
Quantification of Tryptophan and Kynurenine in Plasma and Tumor Tissue by LC-MS/MS
This protocol provides a general method for the simultaneous quantification of tryptophan and kynurenine.
Materials:
-
Mouse plasma and tumor tissue samples
-
Internal standards (e.g., d5-Tryptophan, d4-Kynurenine)
-
Protein precipitation solvent (e.g., ice-cold methanol or trifluoroacetic acid)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
C18 reversed-phase analytical column
Procedure:
-
Tumor Tissue Homogenization:
-
Weigh the frozen tumor tissue (e.g., up to 250 mg).
-
Add an appropriate volume of homogenization buffer (e.g., 3 volumes of buffer for every mass of tissue).
-
Homogenize the tissue using a bead beater (e.g., Bullet Blender™ with stainless steel beads) for 5 minutes at a high speed.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Sample Preparation (Protein Precipitation):
-
To 10 µL of plasma or tumor homogenate supernatant, add an internal standard mix.[6]
-
Add 150 µL of ice-cold protein precipitation solvent (e.g., methanol).[6]
-
Vortex and incubate at -20°C for at least 30 minutes to allow for complete protein precipitation.[6]
-
Centrifuge at high speed (e.g., 3000 x g) for 15 minutes at 4°C.[6]
-
Transfer the supernatant to a new plate or vial and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a C18 column with a gradient elution (e.g., using a mobile phase of water and acetonitrile with formic acid).
-
Perform mass spectrometric detection using multiple reaction monitoring (MRM) in positive electrospray ionization mode. The specific precursor-to-product ion transitions for tryptophan, kynurenine, and their deuterated internal standards should be optimized for the instrument used.
-
-
Data Analysis: Quantify the concentrations of tryptophan and kynurenine by comparing the peak area ratios of the analytes to their respective internal standards against a standard curve. Calculate the Kyn/Trp ratio.
Visualizations
Caption: IDO1 Signaling Pathway in the Tumor Microenvironment.
Caption: In Vivo Target Engagement Experimental Workflow.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. tandfonline.com [tandfonline.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. sisweb.com [sisweb.com]
Navigating IDO1 Inhibition: A Selectivity Profile Comparison
For researchers and drug development professionals targeting the immunomodulatory enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), understanding the selectivity profile of inhibitors is paramount. This guide provides a comparative analysis of a representative highly selective IDO1 inhibitor, BMS-986205, against the closely related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO). While specific data for "Ido1-IN-16" is not publicly available, the data for BMS-986205 serves as an illustrative example of a potent and selective IDO1 inhibitor.
Performance Data at a Glance
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The selectivity of an inhibitor is determined by comparing its IC50 values against different enzymes. A significantly lower IC50 for the target enzyme (IDO1) compared to off-target enzymes (IDO2 and TDO) indicates high selectivity.
| Enzyme | BMS-986205 IC50 | Reference |
| IDO1 | Potent Inhibition (specific value not publicly disclosed) | [1] |
| IDO2 | > 10 µM | [1] |
| TDO | > 50 µM | [1] |
Note: BMS-986205 is highlighted as an IDO1 inhibitor that can specifically bind to IDO1, but not IDO2 or TDO[1].
Understanding the IDO1/TDO Signaling Pathway
IDO1, IDO2, and TDO are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. This pathway is a critical regulator of immune responses. In the tumor microenvironment, the upregulation of IDO1 and/or TDO leads to the depletion of the essential amino acid tryptophan and the accumulation of its metabolites, known as kynurenines. This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). This cascade of events ultimately fosters an immunosuppressive environment that allows tumor cells to evade immune surveillance and proliferate.
Caption: The IDO1/TDO signaling pathway in the tumor microenvironment.
Experimental Protocols for Selectivity Profiling
Determining the selectivity of an inhibitor requires robust and reproducible assays. Below are detailed methodologies for biochemical and cell-based assays commonly used to assess the inhibitory activity against IDO1, IDO2, and TDO.
Biochemical Enzyme Inhibition Assay
This assay directly measures the enzymatic activity of purified recombinant IDO1, IDO2, and TDO in the presence of the test compound.
Objective: To determine the IC50 value of an inhibitor against purified IDO1, IDO2, and TDO enzymes.
Materials:
-
Recombinant human IDO1, IDO2, and TDO enzymes
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (reducing agent)
-
Catalase
-
Potassium phosphate buffer
-
Test inhibitor (e.g., this compound)
-
96-well UV-transparent microplates
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing potassium phosphate, L-tryptophan, methylene blue, and ascorbic acid.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Enzyme Preparation: Dilute the recombinant enzymes to the desired concentration in the reaction buffer.
-
Assay Protocol: a. Add the test inhibitor dilutions to the wells of the 96-well plate. b. Add the enzyme solution to each well. c. Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow inhibitor binding. d. Initiate the enzymatic reaction by adding the L-tryptophan substrate solution. e. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: The product of the reaction, N-formylkynurenine, can be detected by measuring the absorbance at 321 nm. Alternatively, the reaction can be stopped, and the amount of kynurenine produced can be quantified using a colorimetric method (e.g., after conversion to a colored product with Ehrlich's reagent) or by LC-MS.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Cell-Based Inhibition Assay
This assay measures the ability of an inhibitor to block IDO1, IDO2, or TDO activity within a cellular context.
Objective: To determine the cellular IC50 value of an inhibitor in cells expressing IDO1, IDO2, or TDO.
Materials:
-
Human cell line known to express IDO1 (e.g., IFN-γ-stimulated HeLa or SK-OV-3 cells)
-
Human cell line engineered to overexpress IDO2 or TDO (e.g., HEK293 cells)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) for inducing IDO1 expression
-
Test inhibitor
-
Lysis buffer
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent or LC-MS/MS)
Procedure:
-
Cell Culture and Treatment: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. For IDO1 assays, stimulate the cells with IFN-γ for 24-48 hours to induce IDO1 expression. c. Treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 1-2 hours).
-
Tryptophan Addition: Add L-tryptophan to the cell culture medium to initiate the enzymatic reaction within the cells.
-
Incubation: Incubate the cells for a defined time (e.g., 24 hours) to allow for tryptophan catabolism.
-
Kynurenine Measurement: a. Collect the cell culture supernatant. b. Measure the concentration of kynurenine in the supernatant using a colorimetric assay or LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition of kynurenine production for each inhibitor concentration relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a novel IDO1 inhibitor.
References
A Head-to-Head Comparison of Novel IDO1 Inhibitors for Researchers and Drug Development Professionals
A deep dive into the preclinical and clinical performance of leading IDO1 inhibitors, supported by experimental data and detailed methodologies.
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein, playing a pivotal role in tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates an immunosuppressive tumor microenvironment that hinders the activity of effector T cells. This has led to the development of numerous small molecule inhibitors targeting IDO1, with the aim of restoring anti-tumor immunity. This guide provides a comprehensive head-to-head comparison of several novel IDO1 inhibitors that have been prominent in preclinical and clinical research: Epacadostat, Linrodostat (BMS-986205), Navoximod (GDC-0919), and Indoximod.
IDO1 Signaling Pathway
The IDO1 enzyme is the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] Its upregulation in cancer cells and antigen-presenting cells within the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, primarily kynurenine.[2] This metabolic shift suppresses the proliferation and function of cytotoxic T lymphocytes and promotes the generation of regulatory T cells, thereby allowing tumors to escape immune surveillance.[2]
Quantitative Comparison of Novel IDO1 Inhibitors
The following tables summarize the preclinical performance of Epacadostat, Linrodostat, Navoximod, and Indoximod based on available experimental data. Direct comparisons should be interpreted with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Enzymatic and Cellular Activity
| Inhibitor | Target(s) | Mechanism of Action | Enzymatic IC50 | Cellular IC50/EC50 | Selectivity | Reference(s) |
| Epacadostat | IDO1 | Reversible, competitive inhibitor | ~71.8 nM (human IDO1) | ~10 nM (human IDO1 in cells) | >1000-fold vs. IDO2/TDO | [3][4] |
| Linrodostat (BMS-986205) | IDO1 | Irreversible inhibitor | Not reported | 1.1 nM (IDO1-HEK293 cells) | Highly selective for IDO1 | [5][6] |
| Navoximod (GDC-0919) | IDO1 | Small molecule inhibitor | Ki = 7 nM | 70 nM (cellular activity) | Weak inhibitor of TDO | [7][8][9] |
| Indoximod | IDO Pathway | Tryptophan mimetic, acts downstream of IDO1 | Not a direct enzyme inhibitor | Not applicable | Indirectly inhibits IDO1/IDO2 | [3][10] |
Table 2: In Vivo Preclinical Efficacy
| Inhibitor | Animal Model | Key Findings | Reference(s) |
| Epacadostat | CT26 colon carcinoma | Suppressed tumor growth and kynurenine levels in plasma, tumors, and lymph nodes. | [4] |
| Linrodostat (BMS-986205) | SKOV3 xenograft | Showed greater and more sustained reduction of intratumoral kynurenine compared to Epacadostat. | [11] |
| Navoximod (GDC-0919) | B16F10 melanoma | Enhanced anti-tumor responses in combination with vaccination. | [7] |
| Indoximod | Pediatric brain tumor models | Showed anti-tumor activity in combination with chemotherapy. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of IDO1 inhibitors.
IDO1 Enzymatic Assay Protocol
This protocol is based on the measurement of kynurenine production from tryptophan by recombinant IDO1 enzyme.
Detailed Steps:
-
Reaction Mixture Preparation : Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 μM methylene blue, 100 μg/mL catalase, and purified recombinant IDO1 protein.[13]
-
Inhibitor Addition : Add the novel IDO1 inhibitors at a range of concentrations to the reaction mixture.
-
Reaction Initiation : Start the enzymatic reaction by adding L-tryptophan to a final concentration of 400 μM.[13]
-
Incubation : Incubate the reaction at 37°C for a defined period, typically 30 to 60 minutes.[13]
-
Reaction Termination : Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 3% (w/v).[13]
-
Hydrolysis : Incubate the mixture at 50°C for 30 minutes to ensure the complete hydrolysis of N-formylkynurenine to kynurenine.[13]
-
Sample Clarification : Centrifuge the samples to pellet any precipitated protein.
-
Kynurenine Quantification : Analyze the supernatant to quantify the amount of kynurenine produced. This can be achieved using high-performance liquid chromatography (HPLC) or a colorimetric method involving p-dimethylaminobenzaldehyde (p-DMAB), with absorbance read at 480 nm.[13]
Cell-Based IDO1 Activity Assay Protocol
This assay measures the ability of an inhibitor to block IDO1 activity in a cellular context, typically in cancer cells where IDO1 expression is induced.
Detailed Steps:
-
Cell Seeding : Seed a human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells) into a 96-well plate and allow them to adhere overnight.[13][14]
-
IDO1 Induction : Treat the cells with interferon-gamma (IFN-γ) at a concentration of approximately 100 ng/mL to induce the expression of the IDO1 enzyme and incubate for 24 hours.[14]
-
Inhibitor Treatment : Replace the medium with fresh medium containing various concentrations of the test inhibitor and a defined concentration of L-tryptophan.
-
Incubation : Incubate the cells for an additional 24 to 48 hours to allow for tryptophan metabolism.
-
Supernatant Collection : Carefully collect the cell culture supernatant.
-
Kynurenine Quantification : Measure the concentration of kynurenine in the supernatant using the same methods described for the enzymatic assay (TCA precipitation followed by HPLC or colorimetric detection).[14]
In Vivo Tumor Model Protocol
Syngeneic mouse models are commonly used to evaluate the in vivo efficacy of IDO1 inhibitors and their impact on the tumor immune microenvironment.
Detailed Steps:
-
Tumor Cell Implantation : Subcutaneously implant a murine cancer cell line that expresses IDO1 (e.g., B16F10 melanoma or CT26 colon carcinoma cells) into immunocompetent mice (e.g., C57BL/6 or BALB/c).[4][15]
-
Tumor Growth Monitoring : Monitor tumor growth regularly using caliper measurements.
-
Inhibitor Administration : Once tumors reach a predetermined size, begin treatment with the IDO1 inhibitor, typically administered orally on a daily or twice-daily schedule.[4] A vehicle control group should be included.
-
Efficacy Assessment : Continue to monitor tumor growth throughout the treatment period to assess the anti-tumor efficacy of the inhibitor.
-
Pharmacodynamic and Immune Monitoring : At the end of the study, collect tumors, lymph nodes, and plasma to:
-
Measure tryptophan and kynurenine levels via LC-MS/MS to confirm target engagement.[15]
-
Analyze the immune cell infiltrate within the tumors using techniques such as flow cytometry or immunohistochemistry to assess changes in T cell populations (e.g., CD8+ effector T cells, regulatory T cells).
-
Conclusion
The landscape of IDO1 inhibitor development has been marked by both significant promise and notable setbacks. While early clinical data for several inhibitors in combination with checkpoint blockade were encouraging, the failure of the Phase III ECHO-301 trial of epacadostat has prompted a re-evaluation of the therapeutic strategy.[9] The novel inhibitors discussed herein, with their distinct mechanisms of action and preclinical profiles, offer valuable tools for researchers to further dissect the complex role of the IDO1 pathway in cancer immunology. Linrodostat (BMS-986205), with its high potency and irreversible mode of action, and Indoximod, with its unique downstream mechanism, represent particularly interesting avenues for future investigation.[5][10] Rigorous preclinical evaluation using standardized and well-characterized assays, as detailed in this guide, will be paramount in guiding the next generation of clinical trials for IDO1-targeting therapies.
References
- 1. Bristol Myers Squibb - Encouraging Response Observed with Opdivo (nivolumab) Plus Investigational IDO1 Inhibitor, BMS-986205, in Heavily Pre-Treated Patients with Advanced Cancers in Phase 1/2a Study CA017-003 [news.bms.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. onclive.com [onclive.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
Assessing the Specificity of Ido1-IN-16 in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido1-IN-16, with other leading alternatives in cellular models. The following sections detail the inhibitor's specificity, supported by experimental data and protocols, to aid in the selection of the most appropriate tool for your research. Please note: Publicly available data for a compound precisely named "this compound" is limited. This guide utilizes data for the closely related and potent IDO1 inhibitor, Ido1-IN-15 (IC50 = 127 nM), which is likely the intended compound of interest or a close structural analog.
Introduction to IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunoregulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[1] By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 plays a crucial role in creating an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune surveillance.[2][3] Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy.[4][5] The specificity of an IDO1 inhibitor is paramount to minimize off-target effects and ensure that the observed biological outcomes are directly attributable to the inhibition of IDO1.
Comparative Analysis of IDO1 Inhibitors
The specificity of Ido1-IN-15 is benchmarked against three other well-characterized IDO1 inhibitors: Epacadostat, Navoximod, and BMS-986205. The table below summarizes their half-maximal inhibitory concentrations (IC50) against IDO1 and the related enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase 2 (IDO2). Greater selectivity is indicated by a significantly higher IC50 value for TDO and IDO2 compared to IDO1.
| Inhibitor | IDO1 IC50 (nM) | TDO IC50 | IDO2 IC50 | Selectivity Profile |
| Ido1-IN-15 | 127[6] | Data not available | Data not available | Potent IDO1 inhibitor.[6] |
| Epacadostat | ~10-72 | >1000-fold selective vs. IDO1 | >1000-fold selective vs. IDO1 | Highly selective for IDO1.[2] |
| Navoximod | ~75 (EC50 in cells) | 10- to 20-fold selective vs. IDO1 | Data not available | Potent IDO1 inhibitor with some cross-reactivity with TDO.[2] |
| BMS-986205 | ~1.1-1.7 | >2000 nM | Data not available | Highly potent and selective for IDO1. |
Signaling Pathways and Experimental Workflow
To understand the context of IDO1 inhibition and the methods used to assess it, the following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for evaluating inhibitor specificity.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the specificity of IDO1 inhibitors in cellular models.
Cellular IDO1 Activity Assay (Kynurenine Measurement)
This assay quantifies the production of kynurenine, a direct product of IDO1 activity, in cell culture supernatants.
Materials:
-
IDO1-expressing cell line (e.g., HeLa, SK-OV-3, or other cancer cell lines)
-
Recombinant human interferon-gamma (IFN-γ)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
L-Tryptophan
-
Test inhibitors (this compound and comparators) dissolved in DMSO
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution
-
p-Dimethylaminobenzaldehyde (DMAB) reagent or a fluorescence-based detection kit
-
Plate reader (for absorbance or fluorescence) or HPLC system
Procedure:
-
Cell Seeding: Seed the IDO1-expressing cells into a 96-well plate at a density of 1-5 x 10^4 cells per well and allow them to adhere overnight.
-
IDO1 Induction: To induce IDO1 expression, treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and control inhibitors in a cell culture medium. Remove the IFN-γ containing medium and add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known IDO1 inhibitor).
-
Substrate Addition: Add L-Tryptophan to a final concentration of 20-100 µM to all wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Kynurenine Measurement (Colorimetric Method):
-
Transfer 75 µL of the cell culture supernatant to a new 96-well plate.
-
Add 75 µL of 30% TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a new plate.
-
Add 100 µL of DMAB reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.
-
-
Kynurenine Measurement (HPLC Method):
-
Collect the supernatant and deproteinize by adding an equal volume of 10% TCA.
-
Centrifuge to pellet the precipitate.
-
Analyze the supernatant using a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in phosphate buffer).
-
Detect kynurenine by UV absorbance at 365 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in each sample.
-
Plot the percentage of IDO1 inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Selectivity Assays against TDO and IDO2
To assess the selectivity of this compound, similar cellular assays can be performed using cell lines specifically engineered to overexpress TDO or IDO2. The protocol is analogous to the IDO1 activity assay, with the primary difference being the cell line used. By comparing the IC50 values obtained for IDO1, TDO, and IDO2, the selectivity profile of the inhibitor can be determined.
Logical Relationship of Comparison
The following diagram illustrates the logical framework for comparing IDO1 inhibitors based on their specificity.
Conclusion
This guide provides a framework for the comprehensive assessment of this compound's specificity in cellular models. Based on the available data for the closely related Ido1-IN-15, the compound is a potent inhibitor of IDO1. To fully characterize its specificity, it is essential to determine its IC50 values against the related enzymes TDO and IDO2 using the described cellular assays. By comparing these values to those of established inhibitors like Epacadostat, Navoximod, and BMS-986205, researchers can make an informed decision on the suitability of this compound for their specific research needs in the field of cancer immunotherapy and beyond. The provided experimental protocols offer a robust methodology for generating the necessary data to complete this critical assessment.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDO1-IN-15 I CAS#: 2126853-17-4 I IDO1 inhibitor I InvivoChem [invivochem.com]
A Comparative Guide to Ido1-IN-16 and First-Generation IDO1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of the novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido1-IN-16, against established first-generation inhibitors. This comparison includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism. Its role in creating an immunosuppressive tumor microenvironment has made it a significant target in cancer immunotherapy. While first-generation inhibitors have shown promise, the development of new agents like this compound necessitates a clear comparison of their performance.
Performance Data Summary
The following tables summarize the quantitative data for this compound and the first-generation IDO1 inhibitors Epacadostat, Navoximod, and Indoximod.
| Inhibitor | Target | Mechanism of Action | Biochemical Potency (IC50) | Cellular Potency (EC50) |
| This compound | holo-IDO1 | Direct Enzymatic Inhibition | 127 nM[1] | Not Available |
| Epacadostat | IDO1 | Competitive, reversible | ~10 nM - 71.8 nM | ~15.3 nM |
| Navoximod | IDO1/TDO | Direct Enzymatic Inhibition | Ki of 7 nM | 75 nM |
| Indoximod | Not a direct enzyme inhibitor | Tryptophan mimetic, reverses mTORC1 inhibition | Not Applicable | Not Applicable |
Table 1: Comparison of Potency and Mechanism of Action. This table highlights the direct enzymatic inhibition of this compound, with a reported IC50 value of 127 nM[1]. In comparison, Epacadostat and Navoximod demonstrate potent direct inhibition, while Indoximod acts through a distinct downstream mechanism.
| Inhibitor | Selectivity | Pharmacokinetic Profile | In Vivo Efficacy |
| This compound | Not Available | Not Available | Not Available |
| Epacadostat | High selectivity for IDO1 over IDO2 and TDO | Orally bioavailable | Suppresses kynurenine levels in plasma and tumors in mouse models |
| Navoximod | ~20-fold selective for IDO1 over TDO | Orally bioavailable | Reduced plasma kynurenine levels by ~50% in mice and enhanced vaccine responses against B16 melanoma |
| Indoximod | Not a direct enzyme inhibitor | Favorable pharmacology and toxicology profile | Shown to have anticancer activity in preclinical models |
Table 2: Comparison of Selectivity, Pharmacokinetics, and In Vivo Efficacy. This table outlines the known selectivity and in vivo performance of the first-generation inhibitors. Data for this compound in these categories is not yet publicly available.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducing and validating these findings.
Biochemical IDO1 Inhibition Assay (Enzymatic Assay)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant IDO1.
Principle: The enzymatic activity of IDO1 is measured by the conversion of its substrate, L-tryptophan, to N-formylkynurenine, which is then detected. The presence of an inhibitor will reduce the rate of this conversion.
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors (e.g., ascorbic acid, methylene blue)
-
Test compound (e.g., this compound) and control inhibitors
-
Detection reagent (e.g., p-dimethylaminobenzaldehyde (DMAB) in acetic acid or a fluorogenic probe)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, cofactors, and the IDO1 enzyme.
-
Add serial dilutions of the test compound or control inhibitor to the wells of the microplate.
-
Initiate the enzymatic reaction by adding L-tryptophan to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Add the detection reagent to each well. This reagent reacts with the product (kynurenine after hydrolysis of N-formylkynurenine) to produce a colored or fluorescent signal.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the uninhibited control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant assessment.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound in a cellular environment.
Principle: IDO1 expression is induced in a suitable cell line (e.g., HeLa or SKOV-3 cells) using interferon-gamma (IFN-γ). The cells are then treated with the test compound, and the amount of kynurenine produced and secreted into the cell culture medium is measured.
Materials:
-
Human cancer cell line (e.g., HeLa, SKOV-3)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
Test compound and control inhibitors
-
Reagents for kynurenine detection (as in the biochemical assay)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Remove the medium and replace it with fresh medium containing serial dilutions of the test compound or control inhibitor.
-
Incubate the cells for a further 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using a colorimetric or fluorometric method as described in the biochemical assay protocol.
-
Determine the EC50 value by plotting the percent inhibition of kynurenine production against the compound concentration.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to IDO1 inhibition.
Caption: The IDO1-mediated kynurenine pathway and points of inhibition.
References
Comparative Efficacy of Ido1-IN-16 and Alternative IDO1 Inhibitors: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido1-IN-16, alongside prominent alternative IDO1 inhibitors: Epacadostat, Linrodostat (BMS-986205), and Navoximod (GDC-0919). The objective is to offer a clear, data-centric overview to inform research and development decisions in the field of cancer immunotherapy.
Data Presentation
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that comprehensive experimental data for this compound, particularly regarding cellular and in vivo efficacy, is not publicly available at the time of this publication. The data presented for this compound is limited to its biochemical potency against the holo-enzyme.
Biochemical Activity
| Compound | Target | IC50 (nM) | Assay Conditions |
| This compound | holo-IDO1 | 127[1] | Enzymatic assay |
| Epacadostat | IDO1 | 10[2][3] | Cell-free enzymatic assay |
| IDO1 | 71.8[4][5] | Enzymatic assay with purified human IDO1 | |
| Linrodostat (BMS-986205) | IDO1 | 1.7 | Enzymatic assay |
| Navoximod (GDC-0919) | IDO1 | 7 (Ki)[6] | Enzymatic assay |
Cellular Activity
| Compound | Cell Line | IC50 (nM) | Endpoint |
| This compound | Not Available | Not Available | Not Available |
| Epacadostat | HeLa | 7.4[7] | Kynurenine production |
| SKOV-3 | 17.63[8] | Kynurenine production | |
| OCI-AML2 | 3.4[2] | Kynurenine production | |
| Linrodostat (BMS-986205) | HEK293 (hIDO1) | 1.1 | Kynurenine production |
| HeLa | 1.7 | Kynurenine production | |
| Navoximod (GDC-0919) | Not Specified | 75 (EC50)[6] | IDO pathway inhibition |
In Vivo Efficacy
| Compound | Tumor Model | Dosing | Key Findings |
| This compound | Not Available | Not Available | Not Available |
| Epacadostat | CT26 syngeneic mice | 100 mg/kg, oral, BID[4] | Suppression of kynurenine in plasma, tumors, and lymph nodes.[4] |
| Linrodostat (BMS-986205) | B16-F10 melanoma | Not Specified | Data not publicly available in detail. |
| Navoximod (GDC-0919) | B16-F10 syngeneic mice | Not Specified | Markedly enhances anti-tumor responses to vaccination.[6] |
Signaling Pathways and Experimental Workflows
To provide a better context for the presented data, the following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for evaluating IDO1 inhibitors.
Figure 1: IDO1 Signaling Pathway in the Tumor Microenvironment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Epacadostat | INCB 024360 | IDO1 Inhibitor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Ido1-IN-16
For researchers, scientists, and drug development professionals working with the novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido1-IN-16, a comprehensive understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a proactive approach to safety is crucial. The following personal protective equipment should be worn at all times to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| PPE Component | Specification | Rationale |
| Hand Protection | Protective gloves (e.g., nitrile, neoprene) | To prevent skin contact. Proper glove removal technique must be followed to avoid contamination. |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or aerosols. |
| Skin and Body Protection | Impervious clothing, such as a lab coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder outside of a containment system to avoid inhalation of dust. |
General Safety Precautions:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[2]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use only in a well-ventilated area or in a fume hood.[1]
-
Ensure a safety shower and eyewash station are readily accessible.[3]
Hazard Identification and First Aid
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data for a similar compound, (S)-IDO1-IN-5, indicates potential hazards that should be considered.
Potential Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| In Case of Skin Contact | Wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2] |
| If Inhaled | Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, call a physician. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety and experimental integrity.
Workflow for Handling this compound:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
